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  • Product: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
  • CAS: 2097912-81-5

Core Science & Biosynthesis

Foundational

5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride: Structural Profiling, Synthesis, and Applications in Drug Discovery

Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and bifunctional scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-(Aminomethyl)-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and bifunctional scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) is a highly versatile, commercially available building block utilized extensively in Fragment-Based Drug Discovery (FBDD). This technical whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, validated synthetic methodologies, and strategic applications in drug development.

Physicochemical Profiling & Structural Rationale

The utility of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride stems from its unique combination of functional groups. Table 1 summarizes its core quantitative properties.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
CAS Number 2097912-81-5[1]
Molecular Formula C₈H₆F₂N₂ • HCl (C₈H₇ClF₂N₂)
Molecular Weight 204.61 g/mol [1]
InChI Key KVUTWJGMYCYUQT-UHFFFAOYSA-N[1]
Physical State Solid (White to off-white powder)[1]
Solubility Soluble in DMSO, Methanol, and Water
Causality of Structural Features

Every structural element in this building block serves a specific, calculated purpose in drug design:

  • 2,4-Difluoro Substitution: Fluorine substitution is a proven strategy to enhance metabolic stability by blocking cytochrome P450-mediated oxidation at electron-rich aromatic positions. Furthermore, the strong electron-withdrawing nature of the fluorine atoms inductively lowers the pKa of the adjacent benzylic amine. This pKa modulation increases the fraction of un-ionized amine at physiological pH, thereby enhancing passive membrane permeability ([2]).

  • Benzylic Amine: Serves as a highly reactive nucleophile, ideal for rapid derivatization via amide couplings, reductive aminations, or urea formations.

  • Nitrile Group: Acts as a versatile synthetic handle. It can be retained for its strong dipole moment (often engaging in hydrogen bonding with target proteins) or converted into primary amides, carboxylic acids, or bioisosteres such as tetrazoles ([3]).

  • Hydrochloride Salt Form: The free base of this compound is prone to self-condensation (the primary amine can attack the electrophilic nitrile group under certain conditions). Formulating it as an HCl salt protonates the amine, neutralizing its nucleophilicity during storage, thereby ensuring long-term shelf stability and improving aqueous solubility for in vitro assays.

Synthetic Methodologies & Workflows

Synthesizing this building block requires highly regioselective transformations. The following protocol details a robust, self-validating synthetic route starting from commercially available 2,4-difluoro-5-methylbenzonitrile.

Step-by-Step Synthetic Protocol

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

  • Procedure: Dissolve 2,4-difluoro-5-methylbenzonitrile (1.0 eq) in carbon tetrachloride (CCl₄) or trifluorotoluene. Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq). Reflux the mixture under an inert atmosphere for 4-6 hours.

  • Causality: The radical mechanism selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical.

  • Self-Validation: Monitor via TLC (UV active). The reaction is complete when the starting material spot disappears.

Step 2: Nucleophilic Substitution (Azidation)

  • Procedure: Isolate the brominated intermediate and dissolve it in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) and stir at room temperature for 12 hours.

  • Self-Validation: Validate the success of this step using IR spectroscopy. The appearance of a strong, sharp azide stretch at ~2100 cm⁻¹ confirms the substitution.

Step 3: Staudinger Reduction

  • Procedure: To the azido intermediate in THF, add triphenylphosphine (PPh₃, 1.2 eq) and stir for 2 hours until nitrogen gas evolution ceases. Add water (10 eq) and heat to 50°C for 4 hours to hydrolyze the aza-ylide intermediate.

  • Causality: The Staudinger reduction is chosen over catalytic hydrogenation (e.g., Pd/C, H₂) to prevent the unwanted reduction of the nitrile group or potential hydrodefluorination of the aromatic ring.

  • Self-Validation: Track the reaction via LC-MS. The mass shift from the azide to the free amine ([M+H]⁺ at m/z 169.06) and the disappearance of the IR azide stretch at 2100 cm⁻¹ validate completion.

Step 4: Hydrochloride Salt Formation

  • Procedure: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and filter. Cool the solution to 0°C and add a solution of 4M HCl in dioxane dropwise. Filter the resulting white precipitate, wash with cold diethyl ether, and dry under a vacuum.

Synthetic_Workflow SM 2,4-Difluoro-5-methylbenzonitrile (Starting Material) Step1 Radical Bromination (NBS, AIBN, Heat) SM->Step1 Int1 5-(Bromomethyl)-2,4-difluorobenzonitrile (Intermediate) Step1->Int1 Step2 Nucleophilic Substitution (NaN3, DMF) Int1->Step2 Int2 5-(Azidomethyl)-2,4-difluorobenzonitrile (Intermediate) Step2->Int2 Step3 Staudinger Reduction (PPh3, H2O, THF) Int2->Step3 Step4 Salt Formation (HCl in Dioxane) Step3->Step4 Target 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (Target Compound) Step4->Target

Fig 1: Step-by-step synthetic workflow for 5-(aminomethyl)-2,4-difluorobenzonitrile HCl.

Strategic Applications in Medicinal Chemistry

In Fragment-Based Drug Discovery (FBDD), 5-(aminomethyl)-2,4-difluorobenzonitrile acts as a highly efficient "vector" fragment. The benzylic amine allows for rapid library generation, while the fluorinated benzonitrile core interacts deeply within hydrophobic protein pockets.

Key Derivatization Pathways
  • Amide Coupling for Kinase Inhibitors: The benzylic amine is coupled with various heteroaryl carboxylic acids using standard coupling reagents (e.g., HATU, DIPEA). The 2,4-difluorophenyl ring frequently acts as a "gatekeeper" binding motif in kinase hinge regions, locking the molecule into a bioactive conformation.

  • Reductive Amination for GPCR Ligands: Reacting the amine with diverse aldehydes or ketones in the presence of NaBH(OAc)₃ yields secondary or tertiary amines, which are critical for anchoring into the acidic aspartate residues commonly found in the orthosteric sites of aminergic GPCRs.

  • Tetrazole Bioisosterism: The nitrile group can be treated with sodium azide and ammonium chloride to form a 1H-tetrazole. This serves as a metabolically stable, lipophilic bioisostere of a carboxylic acid, improving oral bioavailability while maintaining target affinity.

Application_Workflow Core 5-(Aminomethyl)- 2,4-difluorobenzonitrile HCl Amide Amide Coupling (HATU, DIPEA) Core->Amide RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Tetrazole Nitrile Conversion (NaN3, NH4Cl) Core->Tetrazole Kinase Kinase Inhibitor Scaffolds Amide->Kinase GPCR GPCR Ligands RedAm->GPCR Bioiso Bioisosteres (e.g., Tetrazoles) Tetrazole->Bioiso

Fig 2: Strategic derivatization pathways for fragment-based drug discovery.

Analytical Characterization & Validation

To ensure the trustworthiness of the synthesized or procured material, the following analytical validations must be performed:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for a broad singlet integrating to 3 protons around δ 8.5 ppm, indicative of the -NH₃⁺ group. The benzylic -CH₂- protons will appear as a doublet or broad singlet around δ 4.1 ppm. The aromatic protons will appear as complex multiplets between δ 7.5 and 8.2 ppm due to J-coupling with the fluorine atoms.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Two distinct signals will be observed, confirming the asymmetric 2,4-difluoro substitution pattern.

  • LC-MS (ESI+): The sample must be analyzed in positive ion mode. The expected mass-to-charge ratio (m/z) for the free base [M+H]⁺ is 169.06. The absence of a peak at m/z 204 (which would indicate an uncleaved azide or impurity) validates the purity of the amine.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.[Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[Link]

Sources

Exploratory

Comprehensive Physicochemical Profiling and Application Guide: 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Executive Summary In modern medicinal chemistry, the selection of polyfunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of polyfunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) has emerged as a highly privileged scaffold. Structurally, it combines a primary benzylic amine—an ideal handle for amide coupling and reductive amination—with a 2,4-difluorobenzonitrile core. This specific substitution pattern imparts unique electronic properties, enhances metabolic stability, and finely tunes the basicity of the amine.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, solid-state behavior, and field-validated protocols for experimental characterization, designed specifically for drug development professionals.

Structural & Electronic Profiling

The physicochemical behavior of 5-(aminomethyl)-2,4-difluorobenzonitrile is heavily dictated by the strong electron-withdrawing nature of its aromatic substituents.

  • Inductive Effects on Basicity : Unsubstituted benzylamine exhibits a pKa of approximately 9.34 . However, the introduction of a cyano group (-CN) combined with two highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect (-I effect) across the aromatic system . This pulls electron density away from the benzylic carbon, stabilizing the unprotonated amine lone pair and consequently lowering the pKa of the conjugate acid to an estimated 7.8–8.2.

  • Lipophilicity and Metabolic Stability : The incorporation of fluorine atoms increases the lipophilicity (LogP) of the scaffold while simultaneously blocking metabolically labile sites (e.g., preventing cytochrome P450-mediated aromatic oxidation). The cyano group provides a highly polar, hydrogen-bond accepting vector, perfectly balancing the lipophilicity introduced by the halogens.

Physicochemical Properties (Quantitative Data)

The following table summarizes the key physicochemical parameters of the compound to guide downstream formulation and synthesis.

ParameterValue / Description
Chemical Name 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
CAS Number 2097912-81-5
Molecular Formula C₈H₆F₂N₂ · HCl
Molecular Weight 204.61 g/mol
Physical Form Solid (Crystalline powder)
Estimated pKa (Conjugate Acid) 7.8 – 8.2 (Calculated/Extrapolated)
Hazard Classifications Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2, Eye Irrit. 2A
Solubility (Aqueous) High (Facilitated by the hydrochloride salt form)

Solid-State Characterization & Salt Behavior

As a hydrochloride salt, the compound exhibits enhanced aqueous solubility and solid-state stability compared to its free-base counterpart.

  • Hygroscopicity : Hydrochloride salts of benzylic amines can exhibit moderate hygroscopicity depending on the crystal lattice energy. Storage in a desiccator under an inert atmosphere (argon or nitrogen) is critical to prevent moisture-induced degradation or deliquescence.

  • Thermal Stability : The salt form prevents the volatility and potential atmospheric CO₂ absorption (carbamate formation) typically observed with liquid-state free primary amines.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity data during pre-formulation, the following protocols incorporate internal controls and system suitability criteria.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium between the solid lattice and the solution, which is critical for accurate assay design. Kinetic dissolution methods often overestimate solubility due to supersaturation.

  • Preparation : Accurately weigh 5.0 mg of the compound into a 1.5 mL glass HPLC vial.

  • Solvent Addition : Add 500 µL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Self-Validation: Include a blank buffer vial and a reference standard (e.g., propranolol) of known solubility to validate the incubation conditions.

  • Equilibration : Agitate the vials at 300 rpm at 25.0 ± 0.5 °C for 24 hours. Causality: A 24-hour window ensures complete thermodynamic equilibrium is reached, overcoming any kinetic dissolution barriers.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of filtrate to account for potential non-specific binding of the analyte to the filter membrane.

  • Quantification : Analyze the filtrate via HPLC-UV against a 5-point calibration curve (R² > 0.999) prepared in a solubilizing solvent (e.g., 50% Acetonitrile/Water).

Protocol 2: pKa Determination via Potentiometric Titration

Causality: Accurate pKa determination is essential for predicting the ionization state at physiological pH, which directly impacts membrane permeability (LogD).

  • System Calibration : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25 °C. Self-Validation: Titrate a standard solution of potassium hydrogen phthalate (KHP) to verify the exact molarity of the titrant (0.1 M NaOH).

  • Sample Preparation : Dissolve 10.0 mg of the HCl salt in 20 mL of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.

  • Titration : Titrate with 0.1 M NaOH under a nitrogen blanket. Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the solution, which would form carbonic acid and artificially skew the titration curve.

  • Data Analysis : Plot the first derivative of the pH vs. volume curve (dpH/dV) to identify the inflection point. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid.

G A 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl B Aqueous Dissolution (pH 1.2 - 7.4) A->B C Potentiometric Titration (pKa Determination) B->C Acid/Base Profiling D Shake-Flask Method (Thermodynamic Solubility) B->D Saturation E HPLC-UV Analysis (Quantification) C->E D->E

Workflow for the physicochemical profiling of 5-(aminomethyl)-2,4-difluorobenzonitrile HCl.

Reactivity & Application in Medicinal Chemistry

The primary utility of 5-(aminomethyl)-2,4-difluorobenzonitrile lies in its reactivity as a nucleophile and an electrophile.

  • Amide Coupling : The benzylic amine readily reacts with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). Because it is supplied as an HCl salt, an exogenous non-nucleophilic base (e.g., DIPEA or TEA) must be added in stoichiometric excess (typically 2.5–3.0 equivalents). Causality: This excess is required to liberate the free amine in situ and neutralize the acidic byproducts generated during the coupling cycle.

  • SNAr Reactions : The 2,4-difluorobenzonitrile core itself can act as an electrophile. The fluorine atom at the 4-position (para to the strongly electron-withdrawing cyano group) is highly activated towards Nucleophilic Aromatic Substitution (SNAr) by exogenous amines or thiols, allowing for further functionalization of the scaffold.

G A Carboxylic Acid Partner B Coupling Reagent (HATU / DIPEA) A->B D Amide Product (Target Scaffold) B->D Amide Bond Formation C 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (Starting Material) C->B Deprotonation (Free Base)

Synthetic workflow for amide coupling utilizing the aminomethyl functional group.

References

  • Grokipedia. "Benzylamine". Grokipedia Chemical Database. URL: [Link]

  • Welch Materials. "[Reader Insights] Acidic or Basic? Read Analyte Structure First When D". Welch Materials Application Notes. URL: [Link]

  • NextSDS. "5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information". NextSDS Substance Database. URL:[Link]

Foundational

Technical Whitepaper & Safety Data Guide: 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride in Drug Discovery

Executive Summary In modern medicinal chemistry, fluorinated benzonitriles serve as highly versatile pharmacophores and synthetic intermediates[1]. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, fluorinated benzonitriles serve as highly versatile pharmacophores and synthetic intermediates[1]. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) is a bifunctional building block engineered for advanced drug discovery. The molecule presents two orthogonal reactive sites: an aminomethyl group primed for amide coupling or reductive amination, and a 2,4-difluorobenzonitrile core highly activated for regioselective Nucleophilic Aromatic Substitution (SNAr).

This whitepaper synthesizes the core Safety Data Sheet (SDS) parameters with field-proven physicochemical insights, providing researchers with a comprehensive guide to safely handling and experimentally deploying this compound.

Physicochemical Profiling & Structural Rationalization

Understanding the physicochemical properties of a building block is critical for predicting its behavior in both biological systems and synthetic workflows. The compound is supplied as a hydrochloride salt, a deliberate design choice that prevents the oxidative degradation and self-condensation typically observed in free primary alkylamines.

Table 1: Core Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Name 5-(Aminomethyl)-2,4-difluorobenzonitrile HClBifunctional scaffold for divergent synthesis.
CAS Number 2097912-81-5[2]Unique identifier for regulatory compliance.
Molecular Formula C₈H₆F₂N₂ · HClHalogenated core increases lipophilicity.
Molecular Weight 204.61 g/mol Low molecular weight, ideal for fragment-based drug discovery (FBDD).
InChIKey KVUTWJGMYCYUQT-UHFFFAOYSA-NStandardized structural representation.
Physical Form SolidRequires dissolution in polar aprotic solvents (e.g., DMF, DMSO) for reactions.

Electronic Effects: The fluorine atoms at the 2 and 4 positions exert a strong electron-withdrawing inductive effect. This not only increases the metabolic stability of the aromatic ring (by blocking cytochrome P450-mediated oxidation) but also highly activates the ring toward SNAr, allowing for the subsequent introduction of secondary amines (e.g., piperazines or morpholines)[1].

Toxicological Assessment & GHS Hazard Mitigation

The safe handling of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride requires a mechanistic understanding of its Globally Harmonized System (GHS) classifications[2].

Table 2: GHS Hazard Classifications & Causality
Hazard ClassCategoryH-CodeCausality & Biological Mechanism
Acute Toxicity Category 4H302, H312, H332The reactive amine can disrupt cellular membranes and interfere with biological nucleophiles upon systemic absorption via oral, dermal, or inhalation routes[2].
Skin Irritation Category 2H315The acidic nature of the hydrochloride salt, combined with the fluorinated aromatic core, causes localized protein denaturation and epidermal irritation[2].
Eye Irritation Category 2AH319Direct contact with the ocular mucosa leads to rapid pH shifts and severe irritation due to the salt's high solubility in aqueous tear film[2].
STOT SE Category 3H336Inhalation of fine crystalline dust can cause specific target organ toxicity (single exposure), leading to respiratory tract irritation and potential central nervous system depression (drowsiness/dizziness)[2].

Laboratory Safety & Handling Protocols

To mitigate the risks outlined above, laboratories must implement a self-validating safety protocol. The hygroscopic nature of the hydrochloride salt dictates not only safety but also chemical integrity; moisture absorption leads to caking and hydrolysis of sensitive reagents in downstream anhydrous reactions.

HazardMitigation A 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl B Hazard Identification (Acute Tox 4, Irritant) A->B C Engineering Controls (Fume Hood, Local Exhaust) B->C D PPE Requirements (Nitrile Gloves, Goggles) C->D E Safe Handling & Storage (Inert Gas, < 25°C) D->E

Caption: Workflow for hazard identification and mitigation of 5-(aminomethyl)-2,4-difluorobenzonitrile HCl.

Step-by-Step Safety Protocol:
  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. This prevents the inhalation of H332/H336-classified dust.

  • Personal Protective Equipment (PPE): Operators must wear double-layered nitrile gloves (to prevent H312 dermal toxicity), tightly sealed chemical safety goggles (mitigating H319 eye irritation), and a standard laboratory coat.

  • Storage Conditions: Store the compound in a tightly sealed amber vial under an inert atmosphere (Argon or N₂). Maintain storage temperatures below 25°C in a desiccator. Causality: The inert atmosphere prevents the hygroscopic HCl salt from absorbing ambient moisture, which would otherwise compromise stoichiometric accuracy during weighing.

Synthetic Utility & Experimental Workflows

The most frequent application of this building block in drug discovery is the construction of complex amides via the primary aminomethyl group. The following protocol describes a highly efficient, self-validating amide coupling workflow.

AmideCoupling R1 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl Reagents HATU, DIPEA DMF, rt, 2-4h R1->Reagents R2 Carboxylic Acid (R-COOH) R2->Reagents Prod Fluorinated Benzamide Derivative Reagents->Prod

Caption: Standard amide coupling workflow utilizing the aminomethyl reactive handle.

Step-by-Step Amide Coupling Methodology:

Objective: Synthesize a fluorinated benzamide derivative while avoiding epimerization and side-reactions.

  • Preparation & Free-Basing:

    • Dissolve the carboxylic acid (1.0 equiv) and 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is required to fully solubilize the polar hydrochloride salt.

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise at 0°C.

    • Causality: The compound is supplied as an HCl salt. DIPEA (pKa ~10.5) is sufficiently basic to deprotonate the alkylamine, generating the reactive free base. Its steric bulk prevents it from acting as a competing nucleophile.

  • Activation & Coupling:

    • Add HATU (1.2 equiv) to the reaction mixture.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester intermediate. This rapid activation is crucial for suppressing the epimerization of chiral centers in the carboxylic acid substrate.

    • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validating Reaction Monitoring:

    • Remove a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the UV trace (at 254 nm) shows the complete disappearance of the highly UV-active difluorobenzonitrile starting material and the emergence of the product mass [M+H]⁺.

  • Work-Up & Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl.

    • Causality: The LiCl wash is a critical step to completely partition the residual DMF out of the organic layer, ensuring a high-purity crude product prior to silica gel chromatography.

References

  • NextSDS Chemical Substance Database. "5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information & Hazard Classifications." NextSDS. 2

  • Sigma-Aldrich / Life Chemicals Inc. "5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride | 2097912-81-5 Properties." Merck KGaA. 3

  • Journal of Medicinal Chemistry. "Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents." ACS Publications.1

Sources

Exploratory

Thermodynamic Solubility Profiling of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride in Organic Solvents

Executive Summary In early-stage drug discovery and agrochemical development, the physicochemical characterization of key building blocks is non-negotiable. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 20...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and agrochemical development, the physicochemical characterization of key building blocks is non-negotiable. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5)[1] is a highly versatile synthetic intermediate. However, its formulation and reaction optimization are frequently bottlenecked by a lack of robust solubility data.

As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic thermodynamic equilibrium dictated by molecular structure. This whitepaper establishes a comprehensive solubility profile for this compound across various organic solvents, detailing the mechanistic causality behind its solvation and providing a self-validating experimental protocol for empirical quantification.

Solvation Thermodynamics & Causality

To accurately predict and manipulate the solubility of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride, one must dissect its structural descriptors:

  • The Hydrochloride Salt ( −NH3+​Cl− ): Salt formation fundamentally alters the solid-state landscape. The ionic lattice energy is exceptionally high due to strong electrostatic interactions between the primary ammonium cation and the chloride anion.

  • The 2,4-Difluorobenzonitrile Moiety: The nitrile group ( −C≡N ) and the two fluorine atoms are strongly electron-withdrawing. While they induce a significant molecular dipole, the overall lipophilicity of the aromatic ring is overshadowed by the ionic nature of the salt.

The Causality of Dissolution: Dissolution occurs only when the solvation energy provided by the solvent exceeds the crystal lattice energy of the solid phase.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are highly effective. Their high dielectric constants shield the ionic charges, while their ability to act as both hydrogen-bond donors and acceptors allows them to simultaneously solvate the chloride anion and the ammonium protons.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like DMSO possess a high dipole moment that intensely solvates the cation. However, because they lack hydrogen-bond donors, the chloride anion is left relatively "naked," which can sometimes lead to transient solubility shifts depending on moisture content[2].

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents rely solely on weak London dispersion forces. They cannot overcome the ionic lattice energy, resulting in near-zero solubility.

Extrapolated Solubility Profile

Based on the thermodynamic principles outlined above, the quantitative solubility data for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is summarized below. Note: Values are extrapolated based on standard primary amine hydrochloride salt behaviors at 25°C.

Solvent CategorySpecific SolventDielectric Constant ( ϵ )Expected Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100 (Highly Soluble)Strong ion-dipole interactions dominate; excellent cation solvation.
Polar Aprotic N,N-Dimethylformamide (DMF)36.750 - 100 (Soluble)High dipole moment effectively disrupts the ionic lattice.
Polar Protic Methanol (MeOH)32.730 - 50 (Soluble)Dual H-bonding stabilizes both the NH3+​ and Cl− ions.
Polar Protic Ethanol (EtOH)24.510 - 30 (Sparingly Soluble)Lower dielectric constant than MeOH reduces ion-shielding capacity.
Moderately Polar Dichloromethane (DCM)8.9< 5 (Slightly Soluble)Interacts with the difluorobenzonitrile ring, but fails to break the salt lattice.
Moderately Polar Ethyl Acetate (EtOAc)6.0< 1 (Very Slightly Soluble)Insufficient polarity to overcome strong electrostatic solid-state forces.
Non-Polar Toluene / Hexane< 2.5< 0.1 (Insoluble)Solely dispersion forces; cannot solvate ionic species.

Self-Validating Experimental Methodology

To empirically verify these values, a rigorous, self-validating methodology is required. We adapt the gold-standard OECD Test Guideline 105 (Shake-Flask Method) [3], specifically optimized for organic solvents and pharmaceutical salts.

A common pitfall in salt solubility measurement is the phenomenon of "transient solubility," where a salt temporarily supersaturates before precipitating into a lower-energy polymorph or free-base form[2]. To ensure trustworthiness, our protocol incorporates a kinetic validation step: sampling at two distinct timepoints to prove thermodynamic equilibrium.

Step-by-Step Protocol:
  • Solid Dispensing: Weigh an excess amount of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (e.g., 50 mg) into a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target anhydrous organic solvent. Seal tightly with a PTFE-lined cap to prevent solvent evaporation or moisture ingress.

  • Isothermal Equilibration: Place the vials in a thermoshaker at exactly 25.0°C ± 0.1°C. Agitate at 800 rpm.

  • Phase Separation (Crucial Step): After 24 hours, centrifuge the vial at 10,000 rpm for 10 minutes. The high g-force is mandatory to crash out suspended microcrystals that would otherwise cause false-positive concentration spikes[3].

  • Sampling & Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes.

  • Data Validation: Repeat steps 4-5 at the 48-hour mark. Self-Validation Rule: If the concentration variance between the 24h and 48h samples is <5% , thermodynamic equilibrium is confirmed.

G N1 1. Solid Dispensing Excess API (CAS 2097912-81-5) N2 2. Solvent Addition Target Organic Solvents N1->N2 N3 3. Isothermal Equilibration Shake at 25°C (24h & 48h) N2->N3 Agitation N4 4. Phase Separation Centrifugation at 10,000 rpm N3->N4 Saturation Reached N5 5. Chromatographic Analysis HPLC-UV Quantification N4->N5 Supernatant Extraction N6 6. Data Validation ΔC (24h vs 48h) < 5% N5->N6 Concentration Yield

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Because 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride possesses a highly conjugated benzonitrile ring, it acts as a strong chromophore.

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Detection: UV absorbance at λ=254 nm .

  • Mobile Phase: Gradient of 0.1% Trifluoroacetic acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B). The acidic modifier ensures the primary amine remains fully protonated during the chromatographic run, preventing peak tailing and ensuring sharp, quantifiable integration.

References

  • 5-(aminomethyl)
  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances (OECD 105)
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of a Fluorinated Building Block 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a highly functionalized aromatic compound that has emerged as a critical building block in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Fluorinated Building Block

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a highly functionalized aromatic compound that has emerged as a critical building block in modern medicinal chemistry. Its utility stems from the unique combination of a reactive primary amine, a versatile nitrile group, and a strategically difluorinated phenyl ring. This trifecta of functional groups allows for its incorporation into complex molecular architectures, particularly in the synthesis of targeted therapeutics.

The presence of two fluorine atoms on the benzene ring is not merely an incidental feature; it is a deliberate design element leveraged by medicinal chemists. Fluorine substitution can profoundly influence a drug candidate's properties by enhancing metabolic stability, increasing lipophilicity (which can improve cell membrane permeability), and modulating the pKa of nearby functional groups to improve binding affinity with biological targets.[1] The aminomethyl group provides a nucleophilic handle for a wide array of synthetic transformations, while the nitrile group can be hydrolyzed, reduced, or used in cycloadditions to form heterocyclic systems.

These attributes make 5-(aminomethyl)-2,4-difluorobenzonitrile a valuable intermediate, most notably in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors like Omarigliptin, a long-acting treatment for type 2 diabetes.[2][3][4] This guide provides an in-depth look at the properties, handling, and synthetic application of its hydrochloride salt, offering researchers a practical framework for its effective use.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful and secure execution of any chemical synthesis. The key properties of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride are summarized below.

PropertyValueReference(s)
CAS Number 2097912-81-5[5][6][7][8]
Molecular Formula C₈H₇ClF₂N₂[8]
Molecular Weight 204.61 g/mol [6][7]
Appearance Solid[7]
Purity Typically ≥95%[7]
InChI Key KVUTWJGMYCYUQT-UHFFFAOYSA-N[7]
Safety, Handling, and Storage

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is classified as an acute toxin and an irritant. Adherence to strict safety protocols is mandatory.

  • Hazard Identification : Acutely toxic if swallowed, in contact with skin, or if inhaled.[5] It causes skin and serious eye irritation.[5][9]

  • Personal Protective Equipment (PPE) : Always handle this compound in a well-ventilated chemical fume hood.[10] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[10][11]

  • Handling : Avoid generating dust.[10] Wash hands thoroughly after handling.[11] Do not eat, drink, or smoke in the work area.[10]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][12] Store locked up and away from oxidizing agents.[11][12]

  • First Aid :

    • Skin Contact : Immediately wash off with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[9][10]

    • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][11]

    • Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor immediately.[9][11]

    • Ingestion : Rinse mouth and immediately call a poison center or doctor.[9][10]

Application in Synthesis: Pathway to a Key Omarigliptin Intermediate

A prominent application of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride is in the convergent synthesis of Omarigliptin. It is typically used in a key coupling step, such as a diastereoselective reductive amination, to connect the fluorinated aromatic moiety with a chiral pyranone core.[3][4]

The following protocol outlines a representative procedure for such a transformation, based on established synthetic strategies for related molecules.

General Workflow for Reductive Amination

This workflow illustrates the coupling of the amine hydrochloride with a ketone intermediate to form a more complex Boc-protected amine, a crucial step in building the final drug scaffold.

G cluster_prep Reactant Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl B Neutralize with Base (e.g., Et3N, DIPEA) in Solvent (e.g., DCM) A->B C Free Amine Solution B->C E Combine Reactants Formation of Imine/Enamine C->E D Chiral Ketone Intermediate (e.g., Pyranone Derivative) D->E F Add Reducing Agent (e.g., NaBH(OAc)3) E->F G Diastereoselective Reduction F->G H Aqueous Workup (Quench, Wash) G->H I Extraction with Organic Solvent H->I J Dry, Filter, Concentrate I->J K Purification (Chromatography/Recrystallization) J->K L Purified Boc-protected Intermediate K->L

Fig. 1: General workflow for the reductive amination protocol.
Detailed Experimental Protocol: Reductive Amination

This protocol describes the coupling of 5-(aminomethyl)-2,4-difluorobenzonitrile with a generic ketone intermediate.

Materials:

  • 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 eq)

  • Ketone intermediate (e.g., a Boc-protected pyranone) (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume for ~0.1 M concentration)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Amine Free-Basing: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 eq) and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) dropwise to the suspension. Stir the mixture at 0 °C for 20-30 minutes. The hydrochloride salt will react to form the free amine, which is soluble in DCM, resulting in a clearer solution.

  • Imine Formation: To the solution of the free amine, add the ketone intermediate (1.1 eq). Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The progress can be monitored by TLC or LC-MS.

  • Reduction: Once imine formation is evident, cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it is less likely to reduce the ketone starting material directly and is tolerant of mildly acidic conditions generated during imine formation.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is deemed complete by TLC or LC-MS analysis.

  • Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Combine the organic extracts and wash with brine. Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.[13]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude material can then be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to yield the purified coupled product.[13]

Reaction Mechanism Visualization

The core of the protocol is the formation of a new carbon-nitrogen bond via a transient iminium ion, which is then stereoselectively reduced.

G R1 R-C(=O)-R' (Ketone) Int1 Hemiaminal Intermediate R1->Int1 + H⁺ R2 Ar-CH₂-NH₂ (Free Amine) R2->Int1 Int2 Iminium Ion [R-C(=N⁺H-CH₂-Ar)-R'] Int1->Int2 - H₂O Prod Final Amine Product [R-CH(NH-CH₂-Ar)-R'] Int2->Prod Reduction Hydride [H]⁻ (from NaBH(OAc)₃) Hydride->Int2

Fig. 2: Simplified mechanism of reductive amination.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Understanding potential pitfalls is key to efficient synthesis.

  • Challenge 1: Incomplete Reaction or Low Yield

    • Cause: Insufficient activation of the ketone, steric hindrance, or ineffective reducing agent.

    • Optimization: The addition of a catalytic amount of a mild acid (e.g., acetic acid) can accelerate imine formation. If steric hindrance is an issue, increasing the reaction time or temperature may be necessary. Ensure the reducing agent is fresh and added under anhydrous conditions.

  • Challenge 2: Formation of Byproducts

    • Cause: The primary amine product can sometimes react with another molecule of the ketone, leading to the formation of a tertiary amine byproduct.[13] Alternatively, direct reduction of the starting ketone can occur if a harsh reducing agent is used.

    • Optimization: Use a mild, selective reducing agent like NaBH(OAc)₃. Maintain a controlled stoichiometry, avoiding a large excess of the ketone. Running the reaction at lower temperatures can also improve selectivity.

  • Challenge 3: Purification Difficulties

    • Cause: The product may have similar polarity to the starting ketone or byproducts, making chromatographic separation difficult. The product may also contain residual colored impurities.[13]

    • Optimization: An acid-base workup can be highly effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.[13] For colored impurities, treatment with activated carbon followed by filtration through celite can be effective before final purification.[13]

Conclusion

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a testament to the power of rational molecular design in pharmaceutical development. Its carefully arranged functional groups provide a versatile platform for constructing complex, biologically active molecules. By understanding its chemical properties, adhering to strict safety protocols, and employing optimized synthetic methods like the reductive amination detailed herein, researchers can effectively leverage this intermediate to advance the synthesis of next-generation therapeutics. The insights provided in these notes aim to equip scientists with the foundational knowledge needed for successful and innovative applications of this pivotal building block.

References

  • Sun, G., Wei, M., Luo, Z., Liu, Y., Chen, Z., & Wang, Z. (2016). An Alternative Scalable Process for the Synthesis of a Key Intermediate of Omarigliptin. Organic Process Research & Development, 20(11), 2074–2079.
  • Vo, T. H., et al. (2018). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin. The Journal of Organic Chemistry. Available at: [Link]

  • Balsells, J., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(10), 1417-1425. [Link]

  • ResearchGate. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Retrieved from [Link]

  • Bhatnagar, S., et al. (2025). A solvent-free mechanochemical method for the reduction of nitro compounds. Advanced Synthesis & Catalysis. (Note: General reference to synthesis of intermediates). Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2,4-Difluorobenzonitrile CAS 3939-09-1. Retrieved from [Link]

  • NextSDS. (n.d.). 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Cross-Coupling Strategies Using 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Introduction & Reactivity Profile 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and API (Active P...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Reactivity Profile

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and API (Active Pharmaceutical Ingredient) scaffold design[1][2]. Its structural architecture presents two distinct, orthogonal sites for functionalization:

  • The Aliphatic Primary Amine: Masked as a stable hydrochloride salt, the aminomethyl group is primed for transition-metal-catalyzed C–N bond formation, specifically the Buchwald-Hartwig amination[3].

  • The 2,4-Difluoroarene Core: The fluorine atoms—particularly at the 4-position, which is para to the strongly electron-withdrawing nitrile group—are highly activated. This enables subsequent Transition-Metal-Free Nucleophilic Aromatic Substitution (SₙAr) or specialized Pd-catalyzed C–F activation cross-coupling[4][5].

This application note provides field-proven protocols for selectively functionalizing the primary amine via palladium catalysis while preserving the sensitive difluoroarene core for downstream elaboration.

Mechanistic Causality: Overcoming Synthetic Bottlenecks

When subjecting 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride to Buchwald-Hartwig cross-coupling, chemists face three primary mechanistic challenges that dictate experimental choices:

A. Salt Neutralization and Base Selection

Because the substrate is an HCl salt, an additional equivalent of base is required to liberate the free amine in situ[6]. However, the choice of base is critical. Standard alkoxide bases like Sodium tert-butoxide (NaOtBu) are highly nucleophilic. In the presence of the activated 2,4-difluorobenzonitrile core, NaOtBu will rapidly undergo SₙAr at the 4-fluorine position, destroying the starting material. Solution: A sterically hindered, non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS) or a mild inorganic base like Cesium Carbonate (Cs₂CO₃) must be used to prevent premature C–F bond cleavage[7].

B. Prevention of Over-Arylation

Primary amines are notoriously prone to over-arylation in Pd-catalyzed couplings, leading to unwanted tertiary diarylamines[6]. Solution: The use of bulky, electron-rich dialkylbiaryl phosphine ligands, specifically BrettPhos or tBuBrettPhos , is mandatory. The immense steric bulk of these ligands prevents the secondary amine product from re-coordinating to the palladium center, effectively shutting down the over-arylation pathway[7].

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(X)Lₙ Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Pd(II)(Ar)(NH₂R)Lₙ OxAdd->AmineCoord + Substrate·HCl Deprot Deprotonation Pd(II)(Ar)(NHR)Lₙ AmineCoord->Deprot + Base - Base·HCl RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 - Product

Pd-catalyzed Buchwald-Hartwig catalytic cycle for primary amine hydrochloride salts.

Optimization Data for Primary Amine Arylation

The following table summarizes the optimization landscape for coupling 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride with 4-bromoanisole. It empirically validates the necessity of LiHMDS and BrettPhos.

Base (2.5 eq)Ligand (Mol %)Primary Issue IdentifiedMono-arylation Yield (%)Diarylation (%)
NaOtBuBINAP (5%)Severe SₙAr side-products (t-butoxy ether)< 15%N/A
Cs₂CO₃XPhos (5%)Poor selectivity; significant over-arylation42%38%
LiHMDSXPhos (5%)Moderate over-arylation65%20%
LiHMDS BrettPhos (2%) Clean conversion; self-validating selectivity 88% < 2%

Table 1: Reaction optimization demonstrating the causality between base/ligand selection and product distribution.

Protocol 1: Highly Selective Buchwald-Hartwig Amination

This protocol describes the C–N cross-coupling of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride with an aryl bromide, utilizing a self-validating catalytic system designed to prevent SₙAr degradation and over-arylation.

Reagents & Materials
  • Substrate: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 mmol, 204.6 mg)

  • Electrophile: Aryl bromide (e.g., 4-bromoanisole) (1.05 mmol)

  • Catalyst: Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • Ligand: BrettPhos (0.024 mmol, 2.4 mol%)

  • Base: LiHMDS (1.0 M in THF) (2.5 mmol, 2.5 mL)

  • Solvent: Anhydrous, degassed Toluene (5.0 mL)

Step-by-Step Methodology
  • Inert Atmosphere Preparation: Flame-dry a 20 mL Schlenk tube equipped with a magnetic stir bar. Backfill with argon (repeat 3x)[6].

  • Catalyst Pre-Activation: Inside an argon-filled glovebox, add Pd₂(dba)₃ (9.2 mg) and BrettPhos (12.9 mg) to the Schlenk tube. Add 2.0 mL of anhydrous toluene. Stir at room temperature for 15 minutes until the solution transitions from dark purple to a deep, homogeneous red, indicating the formation of the active Pd(0)Lₙ complex[7][8].

  • Substrate Addition: Add 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (204.6 mg) and the aryl bromide (1.05 mmol) to the reaction vessel.

  • Base Addition (Critical Step): Seal the tube with a rubber septum and remove it from the glovebox. Connect to an argon manifold. Dropwise, add LiHMDS (2.5 mL of a 1.0 M solution in THF) via syringe over 5 minutes. Note: The first 1.0 mmol of base neutralizes the HCl salt; the remaining 1.5 mmol drives the catalytic cycle.

  • Reaction Execution: Dilute with the remaining 3.0 mL of toluene. Replace the septum with a Teflon screwcap under positive argon pressure. Heat the reaction mixture in an oil bath at 85 °C for 12 hours.

  • Workup & Isolation: Cool to room temperature. Quench the reaction by adding 5 mL of saturated aqueous NH₄Cl to neutralize excess LiHMDS. Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the mono-arylated secondary amine.

Protocol 2: Orthogonal Functionalization via C–F Activation

Once the primary amine has been successfully functionalized, the 2,4-difluoroarene core can be exploited. The fluorine at the 4-position is highly activated for transition-metal-catalyzed C–F activation or SₙAr, allowing for the rapid assembly of complex, multi-substituted API scaffolds[4][5].

OrthogonalReactivity Start 5-(Aminomethyl)- 2,4-difluorobenzonitrile·HCl CN Buchwald-Hartwig C-N Coupling Start->CN Pd/Ligand Base CF SₙAr / C-F Activation (ortho/para to -CN) Start->CF Nucleophile Int1 N-Aryl Intermediate CN->Int1 Int2 C-F Functionalized Intermediate CF->Int2 API Complex API Scaffold Int1->API Sequential C-F Cleavage Int2->API Sequential C-N Coupling

Orthogonal functionalization pathways of 5-(Aminomethyl)-2,4-difluorobenzonitrile.

Sequential SₙAr / C–O Cross-Coupling Methodology

To introduce an alkoxy or aryloxy group at the 4-position of the previously synthesized intermediate:

  • Setup: In a dry vial, dissolve the N-arylated intermediate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Nucleophile Addition: Add the desired phenol or aliphatic alcohol (1.2 equiv) followed by K₂CO₃ (2.0 equiv).

  • Reaction: Heat to 60 °C for 4–6 hours. The high electrophilicity of the C4 position (para to the nitrile) ensures rapid and regioselective substitution without the need for a transition metal catalyst, effectively yielding a densely functionalized trisubstituted arene.

Sources

Method

Application Notes &amp; Protocols: Strategic Synthesis of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride Derivatives for Drug Discovery

Introduction: The Strategic Value of a Fluorinated Scaffold In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] The 5-(aminom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Scaffold

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design.[1] The 5-(aminomethyl)-2,4-difluorobenzonitrile moiety has emerged as a particularly valuable building block. The difluoro-substitution pattern on the phenyl ring significantly modulates the electronic properties of the molecule, often enhancing metabolic stability and improving binding affinity to target proteins by altering pKa and lipophilicity.[2][3] The primary aminomethyl group provides a versatile synthetic handle for a multitude of chemical transformations, while the nitrile group can participate in further cyclization reactions or act as a key interacting element.

This guide provides a comprehensive overview and detailed protocols for the synthesis of the core intermediate, 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride, and its subsequent derivatization into key compound classes relevant to contemporary drug discovery programs, such as the development of kinase inhibitors or receptor antagonists.[4][5]

Section 1: Synthesis of the Core Intermediate: 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl

The most reliable and scalable synthesis of the title compound often begins with a commercially available brominated precursor. The following two-step protocol details a robust method involving a Gabriel synthesis variant, which provides the primary amine with high purity and minimizes the formation of secondary or tertiary amine byproducts.[6]

Synthetic Workflow

G SM 5-(Bromomethyl)-2,4- difluorobenzonitrile Int Phthalimide Intermediate SM->Int  Potassium Phthalimide,  DMF, 80°C FreeAmine 5-(Aminomethyl)-2,4- difluorobenzonitrile (Free Base) Int->FreeAmine  Hydrazine Hydrate,  Ethanol, Reflux HCl_Salt 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl (Final Product) FreeAmine->HCl_Salt  HCl in Dioxane,  Et₂O

Caption: Workflow for the synthesis of the core intermediate.

Protocol: Two-Step Synthesis from 5-(Bromomethyl)-2,4-difluorobenzonitrile

Principle: This synthesis utilizes the Gabriel amine synthesis. Potassium phthalimide serves as a protected source of ammonia, reacting with the benzylic bromide to form an N-alkylated phthalimide. This intermediate prevents over-alkylation. Subsequent hydrazinolysis cleaves the phthalimide group, liberating the desired primary amine, which is then converted to its stable hydrochloride salt for improved handling and storage.

Step 1: Synthesis of N-((2,4-Difluoro-5-cyanobenzyl)phthalimide

  • Materials and Reagents:

    • 5-(Bromomethyl)-2,4-difluorobenzonitrile (1.0 eq.)

    • Potassium phthalimide (1.1 eq.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Deionized water

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 5-(bromomethyl)-2,4-difluorobenzonitrile and potassium phthalimide.

    • Add anhydrous DMF (approx. 5 mL per gram of starting bromide).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker of cold deionized water with vigorous stirring.

    • A precipitate will form. Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with deionized water and then with a small amount of cold ethanol to remove residual DMF.

    • Dry the solid under vacuum to yield the phthalimide intermediate as a white to off-white powder.

Step 2: Hydrazinolysis and Salt Formation

  • Materials and Reagents:

    • N-((2,4-Difluoro-5-cyanobenzyl)phthalimide (from Step 1) (1.0 eq.)

    • Hydrazine hydrate (2.0 eq.)

    • Ethanol (95%)

    • Hydrochloric acid (4M in 1,4-Dioxane)

    • Diethyl ether (Et₂O)

    • Aqueous HCl (1M)

    • Aqueous NaOH (2M)

    • Dichloromethane (DCM)

  • Procedure:

    • Suspend the phthalimide intermediate in ethanol (approx. 10 mL per gram).

    • Add hydrazine hydrate to the suspension.

    • Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form. The reaction is typically complete in 2-4 hours (monitor by TLC).

    • Cool the mixture to room temperature and add 1M HCl to dissolve the product and quench excess hydrazine.

    • Filter the mixture to remove the insoluble phthalhydrazide byproduct.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Basify the remaining aqueous solution to pH > 10 with 2M NaOH, which will precipitate the free amine.

    • Extract the free amine into dichloromethane (3x volumes).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the free amine as an oil or low-melting solid.

    • Dissolve the crude free amine in a minimal amount of diethyl ether.

    • With stirring, add 4M HCl in dioxane dropwise. A white precipitate of the hydrochloride salt will form immediately.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Section 2: Protocols for Derivatization

The primary amine of the core intermediate is a potent nucleophile, enabling straightforward derivatization. The following protocols outline common and synthetically valuable transformations.

Derivatization Pathways Overview

G cluster_0 Derivatization Reactions Core 5-(Aminomethyl)-2,4-difluorobenzonitrile (Free Base) Amide N-Acyl Derivatives (Amides) Core->Amide  Acyl Chloride (RCOCl),  Base (e.g., TEA) Sulfonamide N-Sulfonyl Derivatives (Sulfonamides) Core->Sulfonamide  Sulfonyl Chloride (RSO₂Cl),  Base (e.g., Pyridine) SecAmine N-Alkyl Derivatives (Secondary Amines) Core->SecAmine  Aldehyde/Ketone (R'COR''),  Reductive Amination (e.g., NaBH(OAc)₃)

Caption: Key synthetic routes for derivatization.

Protocol: N-Acylation for Amide Synthesis

Principle: This reaction forms a stable amide bond via the nucleophilic attack of the amine on an activated carbonyl, typically an acyl chloride or anhydride. A non-nucleophilic base is required to scavenge the HCl byproduct.[7]

  • Materials and Reagents:

    • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 eq.)

    • Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq.)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend the hydrochloride salt in anhydrous DCM (approx. 20 mL per gram).

    • Add the base (TEA or DIPEA) and stir for 10-15 minutes at room temperature to liberate the free amine in situ.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add the acyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.

    • Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol: N-Sulfonylation for Sulfonamide Synthesis

Principle: Similar to acylation, this reaction involves the attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride, forming a robust sulfonamide linkage often found in bioactive molecules.

  • Materials and Reagents:

    • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 eq.)

    • Sulfonyl chloride of choice (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.1 eq.)

    • Pyridine or Triethylamine (TEA) (2.5 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Suspend the hydrochloride salt in anhydrous DCM.

    • Add the base (Pyridine is often preferred for sulfonylation) and stir for 15 minutes.

    • Cool the mixture to 0°C.

    • Add the sulfonyl chloride portion-wise or as a solution in DCM.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature and stir overnight.

    • Work-up: Dilute the reaction with more DCM. Wash sequentially with 1M copper sulfate (CuSO₄) solution (to remove pyridine), water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purification: Purify the crude product via recrystallization or silica gel chromatography.

Section 3: Characterization and Quality Control

Ensuring the identity and purity of the synthesized compounds is critical. A combination of spectroscopic and chromatographic methods should be employed.

Data Presentation: Expected Analytical Data
Compound NameMethodExpected Observations
5-(Aminomethyl)-2,4-difluorobenzonitrile HCl ¹H NMR(DMSO-d₆, 400 MHz): δ ~8.6 (br s, 3H, NH₃⁺), ~8.0 (t, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~4.1 (q, 2H, CH₂). Chemical shifts and multiplicities are predictive.[8]
¹³C NMR(DMSO-d₆, 100 MHz): Expect signals for aromatic carbons (some showing C-F coupling), the CH₂ carbon (~40 ppm), and the nitrile carbon (~115 ppm).[8]
MS (ESI⁺)m/z = 169.06 [M+H]⁺ (for free base)
HPLCPurity >95%
N-((2,4-Difluoro-5-cyanobenzyl)acetamide) (Example Derivative)¹H NMR(CDCl₃, 400 MHz): Appearance of a new amide NH proton (br s, ~6.0 ppm) and a methyl singlet (~2.0 ppm). The benzylic CH₂ protons will shift and appear as a doublet (~4.5 ppm). Aromatic protons will be in the ~7.0-7.8 ppm range.
MS (ESI⁺)m/z = 211.07 [M+H]⁺

Section 4: Troubleshooting Guide

G Start Problem Occurred Q1 Low or No Product Yield? Start->Q1 Q2 Multiple Spots on TLC? Start->Q2 Sol4 Product is an oil, not solid? (for salt formation) Use minimal, very dry solvent. Triturate with non-polar solvent (e.g., hexanes) to induce precipitation. Start->Sol4 Physical State Issue Q1->Q2 No Sol1 Check Reagent Quality (e.g., is base anhydrous?). Verify Reaction Temperature. Increase Reaction Time. Q1->Sol1 Yes Sol2 Incomplete Reaction: Increase reaction time/temp. Add more coupling reagent. Q2->Sol2 Starting Material Remains Sol3 Side Product Formation: (e.g., over-alkylation). Optimize stoichiometry. Purify via Column Chromatography. Q2->Sol3 New Impurities Present

Caption: A decision tree for troubleshooting common issues.

  • Issue: Persistent colored impurities.

    • Cause: Often arise from highly conjugated byproducts or degradation.[6]

    • Solution: During work-up, after dissolving the crude product, treat the solution with a small amount of activated carbon, heat gently, and then filter through a pad of celite before proceeding with purification.[6]

  • Issue: Amide/Sulfonamide reaction is sluggish.

    • Cause: The amine hydrochloride may not have been fully neutralized. The acyl/sulfonyl chloride may have degraded due to moisture.

    • Solution: Ensure at least 2.1 equivalents of a tertiary amine base are used. Use freshly opened or distilled acyl/sulfonyl chlorides and perform the reaction under a strict inert atmosphere.

Section 5: Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Specific Hazards:

    • 5-(Bromomethyl)-2,4-difluorobenzonitrile: Lachrymator and corrosive. Handle with extreme care.

    • Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Use only in a fume hood and have a quench solution (e.g., dilute sodium hypochlorite) ready.

    • Acyl/Sulfonyl Chlorides: Corrosive and react violently with water. Handle under anhydrous conditions.

    • DMF: A skin-penetrating solvent. Avoid contact.

References

  • He, X., et al. (2008). Urotensin-II receptor antagonists: synthesis and SAR of N-cyclic azaalkyl benzamides. Bioorganic & Medicinal Chemistry Letters.
  • BenchChem (2025). Application of 5-(Aminomethyl)-2-fluorobenzonitrile in the Synthesis of PI3K/mTOR Inhibitors: Application Notes and Protocols. BenchChem.
  • BenchChem (2025). Removal of impurities from 5-(Aminomethyl)-2-fluorobenzonitrile reactions. BenchChem.
  • BenchChem (2025). Synthesis of Derivatives from 2-Amino-3,5-difluorobenzonitrile: Application Notes and Protocols. BenchChem.
  • BenchChem (2025). A Comparative NMR Analysis Guide: 5-(Aminomethyl)-2-fluorobenzonitrile. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Pharma-Sources.
  • Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
  • Gillis, E. P., et al. (2009). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.
  • Gouverneur, V. (2018). I(I)/I(III) catalysis for difluorination of α-(bromomethyl)styrenes. Chemical Science.
  • BenchChem (2025). Biological Activity of 2-Amino-3,5-difluorobenzonitrile Derivatives. BenchChem.

Sources

Application

Application Note: High-Efficiency Amidation of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5)[1] Introduction & Mechanistic Rationale The c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Compound: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5)[1]

Introduction & Mechanistic Rationale

The compound 5-(aminomethyl)-2,4-difluorobenzonitrile is a highly versatile building block frequently utilized in the synthesis of targeted therapeutics, including kinase inhibitors and nuclear receptor antagonists. However, amidating this specific substrate presents unique physicochemical challenges that require precise reaction engineering.

Expertise & Experience: The Causality of Reactivity

When designing an amidation protocol for this compound, two critical structural features dictate the experimental choices:

  • Electronic Attenuation: The aromatic ring is heavily functionalized with strongly electron-withdrawing groups (EWGs)—specifically, two fluorine atoms (-I effect) and a cyano group (-I and -M effects). Although the primary amine is benzylic and separated from the ring by a methylene spacer, the intense inductive pull from the 2,4-difluoro and 5-cyano motifs marginally lowers the pKa of the conjugate acid. This renders the free amine a slightly weaker nucleophile compared to an unsubstituted benzylamine.

  • Hydrochloride Salt Neutralization: The compound is commercially supplied and bench-stable as a hydrochloride salt[1]. Therefore, the first mechanistic imperative is the stoichiometric neutralization of the HCl salt to liberate the active nucleophile. If the base is insufficient, the amine remains protonated (and thus non-nucleophilic), leading to stalled reactions and competitive hydrolysis of the activated carboxylic acid.

To overcome these hurdles, the selection of both the coupling reagent and the base is paramount, as detailed in the comprehensive review by Valeur and Bradley ()[2]. A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is strictly required over Triethylamine (TEA) to prevent competitive attack on the activated acyl species and to avoid guanidinium by-product formation when using uronium-based coupling agents like HATU[2].

Reaction Workflows: Method Selection

To ensure robust conversion, we outline two validated methodologies. Method A (HATU) is the gold standard for discovery chemistry where maximum yield and speed are required. Method B (T3P) is the optimal choice for process scale-up, offering green chemistry advantages and eliminating the need for chromatographic purification ()[3].

Quantitative Method Comparison
ParameterMethod A: HATU-MediatedMethod B: T3P-Mediated
Coupling Reagent HATU (1.2 equiv)T3P (50% wt in EtOAc, 1.5 equiv)
Base DIPEA (3.0 equiv)DIPEA or Pyridine (3.0 equiv)
Preferred Solvent Anhydrous DMF or NMPEtOAc, DCM, or DMF
Reaction Kinetics Very Fast (< 2 hours)Moderate (4 - 12 hours)
By-product Removal Requires aqueous washing / ColumnHighly water-soluble; simple extraction
Epimerization Risk Low to ModerateVery Low
Scalability Poor (Explosive hazards, expensive)Excellent (Safe, green chemistry)

Mechanistic Visualization

The following workflow illustrates the parallel processes of acid activation and amine deprotonation required for successful amide bond formation.

AmidationPathway Acid Carboxylic Acid (1.0 equiv) ActiveEster Activated Acyl Intermediate (OAt ester / Mixed Anhydride) Acid->ActiveEster Activation (0°C to RT) CouplingAgent Coupling Reagent (HATU or T3P, 1.2 equiv) CouplingAgent->ActiveEster CouplingReaction Nucleophilic Acyl Substitution (Solvent: DMF or EtOAc, RT) ActiveEster->CouplingReaction AmineSalt 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl Salt (1.1 equiv) FreeAmine Free Benzylic Amine (Active Nucleophile) AmineSalt->FreeAmine Deprotonation (Neutralization) Base DIPEA (3.0 equiv total) Base->ActiveEster Promotes Activation Base->FreeAmine FreeAmine->CouplingReaction TargetAmide Target Amide Product (High Yield) CouplingReaction->TargetAmide Amide Bond Formation

Fig 1: Mechanistic workflow for the amidation of 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl salt.

Detailed Experimental Protocols

Protocol A: HATU-Mediated Amidation (Discovery Scale)

Designed for rapid conversion of unreactive or sterically hindered carboxylic acids.

Step-by-Step Procedure:

  • Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 mmol, 1.0 equiv) and 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.1 mmol, 1.1 equiv).

  • Solvation: Dissolve the solids in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Deprotonation: Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 mmol, 3.0 equiv) dropwise.

    • Causality Note: 1.0 equiv of DIPEA is immediately consumed to neutralize the HCl salt. The remaining 2.0 equiv deprotonate the carboxylic acid and maintain a basic environment to absorb the protons generated during coupling.

  • Activation: Add HATU (1.2 mmol, 1.2 equiv) in a single portion.

  • Coupling: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Workup: Dilute the reaction with EtOAc (20 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and 5% aqueous LiCl (3 x 10 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: T3P-Mediated Amidation (Process / Scalable Route)

Designed for high atom-economy, zero epimerization, and simplified aqueous workup.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, suspend the carboxylic acid (1.0 mmol, 1.0 equiv) and 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.1 mmol, 1.1 equiv) in anhydrous EtOAc (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol, 3.0 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete liberation of the free amine.

  • Activation & Coupling: Add T3P (Propylphosphonic anhydride, 50% wt. solution in EtOAc, 1.5 mmol, 1.5 equiv) dropwise over 5 minutes.

    • Causality Note: Adding T3P after the amine is fully liberated prevents the formation of transient, unstable active esters in the absence of a ready nucleophile, thereby suppressing degradation pathways[3].

  • Reaction: Stir the mixture at room temperature for 4–12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (10 mL), dry over Na₂SO₄, and concentrate.

    • Causality Note: T3P by-products are highly water-soluble phosphonic acids. The basic NaHCO₃ wash completely removes these impurities, often yielding >95% pure amide without column chromatography.

Trustworthiness: Self-Validating Systems & Quality Control

To ensure the integrity of the protocol, implement the following self-validating checks during the workflow:

  • In-Process pH Validation: After the addition of the coupling reagent (Step 4 in Protocol A or Step 3 in Protocol B), extract a 1 µL aliquot and spot it onto a wet piece of universal pH indicator paper. The pH must read ≥ 8. If the pH is neutral or acidic, the benzylic amine has re-protonated into a non-nucleophilic salt. Corrective Action: Add an additional 0.5–1.0 equiv of DIPEA until basicity is restored.

  • LC-MS Monitoring: Monitor the disappearance of the 5-(aminomethyl)-2,4-difluorobenzonitrile peak (m/z = 169.0 [M+H]⁺ for the free amine). Do not rely solely on the disappearance of the carboxylic acid, as it may have converted entirely to the active ester but failed to couple.

References

  • Amide bond formation: beyond the myth of coupling reagents Source: Chemical Society Reviews (2009, 38, 606-631) URL:[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Source: Green Chemistry (2023, 25, 3020-3027) URL:[Link]

Sources

Method

The Strategic Application of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride in Modern Kinase Inhibitor Discovery

Introduction: The Rationale for Fluorination in Drug Design In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Fluorination in Drug Design

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into small molecule drug candidates has become a cornerstone of modern drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. The 2,4-difluorophenyl motif, in particular, has garnered significant attention as a privileged structural element in the design of kinase inhibitors. This guide provides an in-depth exploration of the application of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride, a versatile chemical building block, in the discovery of novel kinase inhibitors, with a specific focus on the synthesis of Tropomyosin Receptor Kinase (TRK) inhibitors.

The aminomethyl group of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride serves as a versatile handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. The difluorinated phenyl ring, with its distinct electronic properties, can engage in favorable interactions within the ATP-binding pocket of kinases, while the nitrile group can act as a hydrogen bond acceptor or be further elaborated. This combination of features makes it a highly valuable starting material for the synthesis of targeted therapeutics.

The Role of the 2,4-Difluorophenyl Moiety in Kinase Inhibition

The 2,4-difluorophenyl group is not merely a passive structural component; it actively contributes to the pharmacological properties of a kinase inhibitor. The electron-withdrawing nature of the two fluorine atoms modulates the pKa of nearby functional groups and can influence the overall conformation of the molecule. This can lead to enhanced binding to the target kinase through specific non-covalent interactions, such as hydrogen bonds and halogen bonds.

Furthermore, the C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of fluorine at positions prone to metabolic attack can therefore block these pathways, leading to a longer in vivo half-life and improved oral bioavailability of the drug candidate. This enhanced metabolic stability is a critical factor in the development of clinically successful drugs.[1]

Targeting the TRK Family of Kinases

The Tropomyosin Receptor Kinase (TRK) family, comprising TRKA, TRKB, and TRKC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[2] Chromosomal rearrangements leading to fusions of the neurotrophic tyrosine receptor kinase (NTRK) genes with other genes result in the expression of constitutively active TRK fusion proteins that can act as oncogenic drivers in a wide range of cancers.[2] Consequently, inhibitors of the TRK kinases have emerged as a promising class of targeted cancer therapeutics. Larotrectinib and Entrectinib are two notable examples of FDA-approved TRK inhibitors that have demonstrated significant efficacy in patients with NTRK fusion-positive tumors.[3][4]

The following sections will detail a hypothetical, yet scientifically grounded, application of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride in the synthesis of a novel TRK inhibitor, designated as TRK-24DFB .

TRK Signaling Pathway and Point of Inhibition

The diagram below illustrates a simplified TRK signaling pathway and highlights the point of intervention for a TRK inhibitor like the hypothetical TRK-24DFB .

TRK_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling Cascades TRK_Receptor TRK Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway TRK_Receptor->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway TRK_Receptor->PI3K_AKT_mTOR PLCg PLCγ Pathway TRK_Receptor->PLCg Neurotrophin Neurotrophin (e.g., NGF, BDNF, NT-3) Neurotrophin->TRK_Receptor Binds & Activates TRK_24DFB TRK Inhibitor (TRK-24DFB) TRK_24DFB->TRK_Receptor Inhibits (ATP-competitive) Cell_Proliferation Cell Proliferation, Survival, and Differentiation RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg->Cell_Proliferation

Caption: Simplified TRK signaling pathway and the point of inhibition by a hypothetical TRK inhibitor.

Experimental Protocols and Synthetic Workflow

The synthesis of the hypothetical TRK inhibitor TRK-24DFB from 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride is envisioned as a multi-step process involving the construction of a core heterocyclic scaffold, followed by coupling with the difluorobenzonitrile moiety. The following workflow and protocols are based on established synthetic methodologies for kinase inhibitors.

General Experimental Workflow

experimental_workflow start Start: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride step1 Step 1: Coupling with a heterocyclic core (e.g., pyrazolopyrimidine) start->step1 step2 Step 2: Functional group interconversion/elaboration step1->step2 step3 Step 3: Final coupling or cyclization reaction step2->step3 purification Purification by Chromatography (e.g., HPLC) step3->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization bio_assay Biological Evaluation: In vitro kinase assays, cell-based assays characterization->bio_assay end End: TRK-24DFB (Final Compound) bio_assay->end

Caption: General experimental workflow for the synthesis and evaluation of a TRK inhibitor.

Detailed Protocol: Synthesis of a Hypothetical TRK Inhibitor (TRK-24DFB)

This protocol outlines a representative synthesis of a hypothetical TRK inhibitor, TRK-24DFB , starting from 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Step 1: Acylation of 5-(aminomethyl)-2,4-difluorobenzonitrile with a Heterocyclic Acid Chloride

This initial step involves the formation of a stable amide bond, linking the key building block to a pre-functionalized heterocyclic core, which is common in many kinase inhibitors.

  • Materials:

    • 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (1.0 eq)

    • A suitable heterocyclic acid chloride (e.g., pyrazole-4-carbonyl chloride) (1.1 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine dropwise to the suspension and stir for 15 minutes to neutralize the hydrochloride salt and form the free amine.

    • Dissolve the heterocyclic acid chloride in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the acylated intermediate.

Step 2: Subsequent Synthetic Transformations

The intermediate from Step 1 can then undergo further reactions, such as cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic substitution, to introduce additional functionalities required for potent and selective TRK inhibition. The specific reactions would be dictated by the design of the target inhibitor.

Reactant Molar Ratio Purpose
5-(Aminomethyl)-2,4-difluorobenzonitrile HCl1.0Key building block
Heterocyclic Acid Chloride1.1Provides the core scaffold
Triethylamine2.5Base to neutralize HCl and facilitate reaction

Expected Yield: 70-85% (for Step 1) Purity (by HPLC): >95%

Data Presentation: Hypothetical Structure-Activity Relationship (SAR)

The following table presents hypothetical inhibitory data for a series of analogs based on the TRK-24DFB scaffold, illustrating a potential structure-activity relationship. This data is for illustrative purposes and highlights how systematic modifications can be used to optimize inhibitor potency.

Compound ID Modification TRKA IC₅₀ (nM) TRKB IC₅₀ (nM) TRKC IC₅₀ (nM)
TRK-24DFB-01 Parent Compound152520
TRK-24DFB-02 Monofluoro (2-F) analog456055
TRK-24DFB-03 Monofluoro (4-F) analog304035
TRK-24DFB-04 Non-fluorinated analog150200180
TRK-24DFB-05 Addition of a solubilizing group182822

Data is hypothetical and for illustrative purposes only.

The hypothetical data suggests that the 2,4-difluoro substitution pattern is crucial for potent inhibition of the TRK kinases compared to the non-fluorinated and monofluorinated analogs.

Conclusion and Future Perspectives

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic application, driven by the beneficial properties of the 2,4-difluorophenyl motif, provides a robust starting point for the development of potent and selective therapeutics. The protocols and workflow outlined in this guide offer a framework for the rational design and synthesis of next-generation kinase inhibitors targeting critical signaling pathways in diseases such as cancer. Further exploration of the chemical space accessible from this starting material is warranted and holds the potential to deliver new and effective medicines.

References

  • InnoCare Pharma Ltd. Patent Filing for TRK Inhibitors in Cancer Treatment. (2024). Retrieved from [Link]

  • Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

  • 2,4-Difluorobenzonitrile - Multichem Exports. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. (2023). Frontiers in Pharmacology. Retrieved from [Link]

  • Type II & III inhibitors of tropomyosin receptor kinase (Trk): a 2020-2022 patent update. (2024). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Tropomyosin receptor kinase inhibitors: an updated patent review for 2016-2019. (2020). Expert Opinion on Therapeutic Patents. Retrieved from [Link]

  • Larotrectinib sulfate. Tropomyosin-related kinase (Trk) inhibitor, Treatment of solid tumors. (2017). Drugs of the Future. Retrieved from [Link]

  • Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate. Retrieved from [Link]

  • FDA-Approved Kinase Inhibitors in Preclinical and Clinical Trials for Neurological Disorders. (2022). International Journal of Molecular Sciences. Retrieved from [Link]

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (2015). Oncology Reviews. Retrieved from [Link]

  • Preparation of the 5-(4-((4-[18F]Fluorobenzyl)oxy)-3-methoxybenzyl)pyrimidine-2,4-diamine as a Radioligand for Positron Emission Tomography Scanning of the Tyrosine Kinase B/C Receptor. ResearchGate. Retrieved from [Link]

  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. Chemwatch. Retrieved from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion. (2020). Journal of the Advanced Practitioner in Oncology. Retrieved from [Link]

  • Drug delivery system for the extended-release of larotrectinib based on a biocompatible Fe-based metal-organic framework: synthesis, characterization, in vitro release properties and antitumor evaluation. ResearchGate. Retrieved from [Link]

  • Comparative Effectiveness of Larotrectinib and Entrectinib for TRK Fusion Cancer. (2022). The American Journal of Managed Care. Retrieved from [Link]

  • The synthetic method of 2,4-difluorobenzylamine. Patsnap. Retrieved from [Link]

  • Fused heterocyclic compounds as protein tyrosine kinase inhibitors. Google Patents.

Sources

Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Introduction: The Analytical Imperative for a Key Synthetic Intermediate 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a fluorinated aromatic compound with a structure amenable to diverse synthetic transforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Key Synthetic Intermediate

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride is a fluorinated aromatic compound with a structure amenable to diverse synthetic transformations.[1][2][3] Its functional groups—a primary amine, a nitrile, and a difluorinated benzene ring—make it a valuable building block in medicinal chemistry. The presence of fluorine atoms, in particular, can significantly influence the metabolic stability, lipophilicity, and target-binding affinity of resulting pharmaceutical candidates.[4]

As with any component destined for use in active pharmaceutical ingredient (API) synthesis, the purity of this intermediate is non-negotiable. A robust analytical method is essential to quantify the main component, identify and control potential process-related impurities, and detect any degradants that may form during storage.

This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. The narrative follows a logical, science-driven workflow, from initial analyte characterization to full method validation according to International Council for Harmonisation (ICH) guidelines.

Analyte Characterization and Chromatographic Strategy

A successful HPLC method begins with a fundamental understanding of the analyte's physicochemical properties.

  • Structure: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

  • CAS Number: 2097912-81-5[1]

  • Molecular Weight: 204.61 g/mol [2]

  • Key Features for HPLC:

    • Basic Amine Group (-CH₂NH₂): This primary amine is a key consideration. At neutral pH, it can interact with residual acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).

    • Aromatic Chromophore: The difluorobenzonitrile ring provides strong UV absorbance, making UV detection a suitable choice.

    • Polarity: The presence of the amine and nitrile groups, along with its hydrochloride salt form, suggests moderate to high polarity.

Chosen Strategy: Reversed-Phase HPLC

Based on these characteristics, RP-HPLC is the logical choice. A C18 stationary phase provides a non-polar surface for retention. The critical element of the strategy is to control the secondary interactions of the amine group. This is best achieved by manipulating the mobile phase pH to ensure the amine is consistently protonated (-CH₂NH₃⁺), thereby minimizing its interaction with the stationary phase and producing sharp, symmetrical peaks.[5]

HPLC Method Development Workflow

The development process is a systematic progression from initial screening to a fully optimized and robust method. The following workflow outlines the key stages and decisions.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation & Screening cluster_opt Phase 2: Optimization cluster_val Phase 3: Validation (ICH Q2(R1)) Analyte Analyte Characterization (Amine, Chromophore, Polarity) Column Column Selection (Start with C18) Analyte->Column Detector Detector Wavelength (DAD Scan: 220-400 nm) Analyte->Detector MobilePhase Mobile Phase Screening (ACN/Water, Low pH Buffer) Column->MobilePhase Detector->MobilePhase Gradient Gradient Optimization (Adjust Slope for Resolution) MobilePhase->Gradient pH_Buffer pH & Buffer Tuning (Improve Peak Shape) Gradient->pH_Buffer Temp Column Temperature (Enhance Efficiency) pH_Buffer->Temp ForcedDeg Forced Degradation (Establish Specificity) Temp->ForcedDeg Validation Full Method Validation (Linearity, Accuracy, Precision, etc.) ForcedDeg->Validation FinalMethod Final Optimized Method & System Suitability Validation->FinalMethod

Caption: A systematic workflow for HPLC method development.

Experimental Protocol: Method Development

Instrumentation and Reagents
  • HPLC System: An HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Reagents: HPLC grade acetonitrile (ACN), methanol (MeOH), and water. Reagent grade phosphoric acid, potassium phosphate, formic acid, or ammonium formate for buffer preparation.

  • Reference Standard: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (purity ≥ 99%).

Step-by-Step Development Protocol
  • Preparation of Solutions:

    • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 ACN/Water).

    • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.

  • Wavelength Selection:

    • Inject the working standard solution and acquire a UV spectrum using the DAD from 200 to 400 nm.

    • Rationale: The benzonitrile moiety is expected to have significant absorbance. Identify the wavelength of maximum absorbance (λ_max) for optimal sensitivity. A wavelength around 225 nm is a probable candidate.

  • Initial Chromatographic Conditions (Screening):

    • Rationale: The goal of the initial run is to elute the main peak and get a preliminary idea of any impurities present. A low pH is chosen to protonate the amine and achieve good peak shape from the outset.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Screening Gradient:

      Time (min) %B
      0.0 5
      25.0 95
      30.0 95
      30.1 5

      | 35.0 | 5 |

  • Method Optimization:

    • Rationale: The optimization phase aims to achieve a robust separation with good resolution (>2.0) between the main peak and all impurities, a symmetrical main peak (Tailing Factor ≤ 1.5), and a reasonable run time.

OptimizationLogic Start Initial Screening Result PoorRes Poor Resolution? Start->PoorRes PeakTail Peak Tailing? PoorRes->PeakTail No AdjustGradient Adjust Gradient Slope (Make it shallower) PoorRes->AdjustGradient Yes LongRun Long Run Time? PeakTail->LongRun No AdjustpH Lower pH or Increase Buffer Strength PeakTail->AdjustpH Yes IncreaseGradient Increase Gradient Slope or Initial %B LongRun->IncreaseGradient Yes Optimized Optimized Method LongRun->Optimized No AdjustGradient->PeakTail AdjustpH->LongRun IncreaseGradient->Optimized

Caption: Decision logic for HPLC method optimization.

Forced Degradation Studies: Establishing Specificity

To ensure the method is stability-indicating, the analyte must be subjected to stress conditions as recommended by ICH guideline Q1A(R2).[6][7] The objective is to generate potential degradation products and prove that the analytical method can separate them from the parent peak. The target degradation is typically 5-20%.[6][8]

Protocol: Prepare a solution of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (approx. 0.5 mg/mL) and subject it to the following conditions. A control sample (unstressed) should be analyzed alongside the stressed samples.

  • Acid Hydrolysis: Add an equal volume of 1 M HCl. Heat at 60 °C for 24 hours. Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Add an equal volume of 1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 M HCl before injection.

  • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature for 6 hours.[6]

  • Thermal Degradation: Store the solid powder in an oven at 80 °C for 48 hours. Dissolve in diluent before injection.[8]

  • Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7][8]

Analysis: Analyze all stressed samples using the optimized HPLC method. Use a DAD to perform peak purity analysis on the parent peak in each chromatogram to confirm it is not co-eluting with any degradants. The method is considered specific if all degradation product peaks are baseline-resolved from the main analyte peak.

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized and proven to be specific, it must be validated to demonstrate its suitability for its intended purpose.[9][10][11][12]

Validation Parameter Protocol Summary Typical Acceptance Criteria
Specificity Demonstrated through forced degradation studies. The method must resolve the analyte from all potential degradants and impurities.Peak purity index > 0.999. Baseline resolution between analyte and all other peaks.
Linearity & Range Analyze at least five concentrations across the specified range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy (% Recovery) Analyze a minimum of three replicate samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking the analyte into a placebo or known matrix.Mean recovery should be within 98.0% - 102.0%.[9]
Precision Repeatability: Six replicate injections of the same standard solution (e.g., at 100% concentration).Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.RSD ≤ 2.0% for both repeatability and intermediate precision.[9]
Limit of Detection (LOD) Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest amount that can be detected.[10]
Limit of Quantitation (LOQ) Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.The lowest amount that can be quantified with acceptable precision and accuracy.[10]
Robustness Deliberately vary key method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2 units) and assess the impact on system suitability.System suitability criteria must be met under all varied conditions. No significant change in results.[13]

Final Optimized Method and System Suitability

The following table presents a final, validated method suitable for the purity analysis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Parameter Optimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient 5% to 60% B over 15 min, then to 95% B in 2 min, hold for 3 min, return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD at 225 nm
Injection Volume 5 µL
Diluent Water/Acetonitrile (80:20, v/v)

System Suitability Test (SST): Before any sample analysis, the system's performance must be verified by injecting a working standard solution (e.g., five replicate injections).

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 1.5
Theoretical Plates (N) ≥ 5000
%RSD of Peak Areas ≤ 1.0% (for n=5)
%RSD of Retention Times ≤ 1.0% (for n=5)

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust, specific, and reliable RP-HPLC method for the purity analysis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. By carefully considering the analyte's chemical properties, employing a logical optimization strategy, and performing rigorous validation according to ICH guidelines, this method can be confidently implemented in quality control and drug development environments to ensure the integrity of this critical synthetic intermediate.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • A Comparative Guide to ICH Q2(R1) Guidelines for Analytical Method Validation. (n.d.). BenchChem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 13). BioProcess International.
  • Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR.
  • Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline.
  • Key ICH Method Validation Parameters to Know. (2025, August 25). Altabrisa Group.
  • ICH Q2(R1) Validation of Analytical Methods. (n.d.). Scribd.
  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride. (n.d.). Sigma-Aldrich.
  • HPLC Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Reaction Monitoring. (n.d.). BenchChem.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. (n.d.). ECHA.
  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride. (n.d.). Sigma-Aldrich.
  • 2097912-81-5|5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. (n.d.). BLD Pharm.
  • An In-depth Technical Guide to the Chemical Properties of 2-Amino-3,5-difluorobenzonitrile. (n.d.). BenchChem.
  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. (n.d.). ResearchGate.

Sources

Method

Protocols for the Deprotection of 5-(Aminomethyl)-2,4-difluorobenzonitrile Protecting Group Derivatives

An Application Guide Abstract 5-(Aminomethyl)-2,4-difluorobenzonitrile is a valuable and versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of a reactive prim...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract

5-(Aminomethyl)-2,4-difluorobenzonitrile is a valuable and versatile building block in medicinal chemistry and materials science.[1][2] Its utility stems from the presence of a reactive primary amine, a nitrile group, and an electron-deficient difluorinated aromatic ring, which together offer multiple avenues for synthetic elaboration. The strategic introduction of fluorine atoms can enhance metabolic stability and binding affinity in drug candidates.[1] To facilitate multi-step syntheses, the aminomethyl group is often temporarily masked with a protecting group. This guide provides detailed, field-proven protocols for the efficient removal of two of the most common amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—to yield the desired 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. We will delve into the causality behind experimental choices, address potential side reactions, and offer troubleshooting insights to ensure high-yield, high-purity outcomes.

Introduction: The Strategic Role of Amine Protection

In complex organic synthesis, protecting groups are essential tools for preventing a specific functional group from reacting while chemical transformations are performed elsewhere in the molecule.[3] The choice of protecting group is critical and is often guided by the principle of orthogonality , which allows for the selective removal of one group in the presence of others under distinct reaction conditions.[3][4][5]

For the primary amine of 5-(aminomethyl)-2,4-difluorobenzonitrile, carbamates are the most prevalent class of protecting groups.[3][4] They effectively render the amine nucleophilicity inert under a wide range of conditions. This guide focuses on the deprotection of:

  • N-Boc (tert-butoxycarbonyl): An acid-labile group, prized for its stability in basic and hydrogenolytic conditions. It is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[6][7]

  • N-Cbz (benzyloxycarbonyl or Z-group): A group that is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[8][9]

The successful deprotection of these groups is the final step to unmask the amine, typically as a stable hydrochloride salt, rendering it ready for subsequent reactions such as amide coupling or reductive amination.

G cluster_0 General Deprotection Strategy Protected_Amine Protected Aminomethylbenzonitrile (e.g., Boc, Cbz) Product 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride Protected_Amine->Product Cleavage Deprotection_Reagent Deprotection Reagent (Acid or H₂/Catalyst) Deprotection_Reagent->Product Mediates

Figure 1: General workflow for amine deprotection.

Critical Consideration: Stability of the Nitrile Group

A key structural feature of the target molecule is the benzonitrile moiety. While robust, the nitrile group (–C≡N) is susceptible to hydrolysis under certain conditions, particularly in the presence of strong acid or base with heat.[10][11] This reaction proceeds first to an amide intermediate and subsequently to a carboxylic acid, representing a significant potential side reaction.[12][13]

Hydrolysis Pathway: R–C≡N + 2 H₂O --(H⁺ or OH⁻, Heat)--> R–COOH + NH₃ (or NH₄⁺)

To preserve the integrity of the nitrile group, deprotection protocols must be carefully selected.

  • For acid-labile groups (Boc): Conditions should ideally be anhydrous and conducted at or below room temperature to kinetically disfavor nitrile hydrolysis. The use of gaseous HCl in an anhydrous solvent like dioxane or diethyl ether is a classic strategy to achieve this.[14][15]

  • For hydrogenolysis (Cbz): This method is exceptionally mild and highly chemoselective for the Cbz group, posing virtually no risk to the nitrile functionality.

Understanding this potential liability is paramount for experimental design and troubleshooting.

Deprotection Protocols

The following protocols are designed as self-validating systems, incorporating steps for reaction monitoring and purification to ensure the desired product is obtained with high purity.

Protocol 1: Deprotection of N-Boc-5-(aminomethyl)-2,4-difluorobenzonitrile

Principle: This protocol utilizes anhydrous hydrochloric acid to effect the cleavage of the Boc group. The mechanism involves protonation of the carbamate, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and the stable tert-butyl cation.[4][6] The use of anhydrous conditions is critical to prevent unwanted side reactions.[14]

Materials:

  • N-Boc-5-(aminomethyl)-2,4-difluorobenzonitrile

  • 4M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask with magnetic stir bar

  • Nitrogen or argon line for inert atmosphere

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter flask

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-5-(aminomethyl)-2,4-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add a minimal amount of anhydrous 1,4-dioxane to dissolve the starting material (approx. 5-10 mL per gram of substrate). Stir until a clear solution is formed.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (5.0 - 10.0 eq) dropwise to the stirred solution. Vigorous off-gassing (CO₂) may be observed.

    • Scientist's Note: A large excess of HCl ensures the reaction goes to completion and that the final product precipitates as the hydrochloride salt.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Product Isolation: Upon completion, add anhydrous diethyl ether (approx. 10-20 times the volume of dioxane used) to the reaction mixture to precipitate the product fully. A white solid should form.

  • Filtration and Washing: Stir the resulting slurry for 30 minutes, then collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of anhydrous diethyl ether to remove any residual dioxane and organic byproducts.

  • Drying: Dry the white solid under high vacuum for several hours to yield 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Troubleshooting:

  • Incomplete Reaction: If starting material remains after 4 hours, add an additional 2-3 equivalents of 4M HCl in dioxane and allow to stir for another 1-2 hours. Gentle warming to 30-40°C can be attempted, but monitor closely for any signs of nitrile hydrolysis.

  • Oily Product: If the product oils out instead of precipitating, concentrate the reaction mixture under reduced pressure and triturate the residue with fresh anhydrous diethyl ether.

Protocol 2: Deprotection of N-Cbz-5-(aminomethyl)-2,4-difluorobenzonitrile

Principle: This protocol employs catalytic hydrogenolysis for the cleavage of the Cbz group. The reaction involves the transfer of hydrogen from H₂ gas to the substrate, mediated by a palladium catalyst. This process reductively cleaves the benzylic C-O bond of the carbamate, releasing the free amine, carbon dioxide, and toluene.[8][9] This method is highly chemoselective and mild.

Materials:

  • N-Cbz-5-(aminomethyl)-2,4-difluorobenzonitrile

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Three-neck flask or similar hydrogenation vessel

  • Celite™ pad for filtration

Step-by-Step Methodology:

  • Reaction Setup: To a hydrogenation flask, add N-Cbz-5-(aminomethyl)-2,4-difluorobenzonitrile (1.0 eq) and dissolve it in a suitable solvent like methanol or ethyl acetate (approx. 20 mL per gram of substrate).

  • Acidification: Add a stoichiometric amount of concentrated HCl (1.0-1.1 eq) to the solution. This ensures that upon deprotection, the amine is immediately protonated to form the hydrochloride salt, preventing potential side reactions.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10% by weight relative to the substrate) to the flask under a gentle stream of nitrogen.

    • Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of flammable solvents. Handle with care and do not allow it to dry on filter paper.

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with H₂ gas three times to ensure an inert atmosphere has been replaced with hydrogen. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Completion can also be inferred by the cessation of hydrogen uptake.

  • Catalyst Removal: Once the reaction is complete, carefully vent the H₂ gas and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the Celite™ pad with a small amount of the reaction solvent (e.g., methanol) to recover all the product.

  • Product Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. If needed, the product can be triturated with diethyl ether to afford a fine, white powder.

Troubleshooting:

  • Stalled Reaction: If the reaction stalls, the catalyst may be poisoned. Carefully filter the mixture through Celite™, and add a fresh portion of the catalyst to the filtrate and resume hydrogenation.

  • Incomplete Conversion: Ensure vigorous stirring to maintain good contact between the catalyst, substrate, and hydrogen gas. Increasing the hydrogen pressure (if using a Parr apparatus) can also accelerate the reaction.

Data Summary and Method Comparison

FeatureProtocol 1: Boc Deprotection (HCl/Dioxane)Protocol 2: Cbz Deprotection (Hydrogenolysis)
Primary Reagent 4M HCl in 1,4-DioxaneH₂ gas, 10% Pd/C
Key Advantage Simple setup, rapid reaction timesHigh chemoselectivity, extremely mild conditions
Key Disadvantage Corrosive reagent, potential for nitrile hydrolysisRequires specialized hydrogenation equipment, flammable catalyst
Typical Temp. 0 °C to Room TemperatureRoom Temperature
Typical Time 1 - 4 hours2 - 6 hours
Workup Precipitation and filtrationFiltration and solvent evaporation
Compatibility Not compatible with other acid-sensitive groupsNot compatible with reducible groups (alkenes, alkynes, some nitro groups)

Visualization of Deprotection Workflows

G cluster_boc Workflow: Boc Deprotection Boc_Start N-Boc Protected Amine in Dioxane Add_HCl Add 4M HCl/Dioxane at 0°C Boc_Start->Add_HCl Stir_RT Stir at RT (1-4h) Monitor by TLC/LC-MS Add_HCl->Stir_RT Precipitate Precipitate with Et₂O Stir_RT->Precipitate Filter_Dry Filter and Dry under Vacuum Precipitate->Filter_Dry Boc_Product Final Hydrochloride Salt Filter_Dry->Boc_Product

Figure 2: Step-by-step workflow for Boc deprotection.

G cluster_cbz Workflow: Cbz Deprotection Cbz_Start N-Cbz Protected Amine in MeOH + HCl (1 eq) Add_PdC Add 10% Pd/C Cbz_Start->Add_PdC Hydrogenate Hydrogenate (H₂ balloon) Stir at RT (2-6h) Add_PdC->Hydrogenate Filter_Celite Filter through Celite™ to remove catalyst Hydrogenate->Filter_Celite Evaporate Evaporate Solvent Filter_Celite->Evaporate Cbz_Product Final Hydrochloride Salt Evaporate->Cbz_Product

Figure 3: Step-by-step workflow for Cbz deprotection.

Conclusion

The successful deprotection of 5-(aminomethyl)-2,4-difluorobenzonitrile derivatives is a crucial step for leveraging this important synthetic intermediate. The choice between an acid-based cleavage for a Boc-protected amine and catalytic hydrogenolysis for a Cbz-protected amine depends on the overall synthetic strategy and the presence of other functional groups in the molecule. By understanding the underlying chemical principles, particularly the need to preserve the nitrile moiety, and by following robust, well-monitored protocols, researchers can reliably access the target amine hydrochloride in high yield and purity. The methods detailed in this guide provide a solid foundation for achieving this outcome, empowering further discovery in drug development and materials science.

References

  • Vertex AI Search. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 18, 2026, from [Link]

  • Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. Retrieved March 18, 2026, from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved March 18, 2026, from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved March 18, 2026, from [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 18, 2026, from [Link]

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822.
  • Wikipedia. (n.d.). Protecting group. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved March 18, 2026, from [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved March 18, 2026, from [Link]

  • Request PDF. (n.d.). Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Retrieved March 18, 2026, from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. Retrieved March 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved March 18, 2026, from [Link]

  • Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Retrieved March 18, 2026, from [Link]

  • Qu, G. R., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Canadian Chemical Transactions. Retrieved March 18, 2026, from [Link]

  • ECHA. (n.d.). 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. Retrieved March 18, 2026, from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved March 18, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Potential of Difluorobenzonitrile Intermediates. Retrieved March 18, 2026, from [Link]

  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Central Science. Retrieved March 18, 2026, from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved March 18, 2026, from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019, August 10). Boc Protected Compounds. Retrieved March 18, 2026, from [Link]

  • CEM Corporation. (n.d.). Deprotection Reactions - Peptide Chemistry. Retrieved March 18, 2026, from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved March 18, 2026, from [Link]

Sources

Application

Application Note: 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride as a Next-Generation Building Block for Fluorinated Heterocycles

Executive Summary The strategic incorporation of fluorine atoms into heterocyclic scaffolds has revolutionized modern drug discovery. Fluorination systematically modulates critical physicochemical properties, including l...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has revolutionized modern drug discovery. Fluorination systematically modulates critical physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa), thereby enhancing oral bioavailability and target binding affinity [1]. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) has emerged as a highly versatile, multifunctional building block designed specifically for the divergent synthesis of complex fluorinated heterocycles [4].

This application note provides a comprehensive mechanistic analysis and field-validated protocols for utilizing this building block. By leveraging its three distinct reactive handles—a primary aminomethyl group, an electrophilic nitrile, and a highly activated difluoroaromatic system—researchers can rapidly access diverse chemical space, including tetrazoles, fused pyrimidines, and complex macrocycles [2].

Structural Rationale & Mechanistic Insights

The utility of 5-(Aminomethyl)-2,4-difluorobenzonitrile lies in the orthogonal reactivity of its functional groups. Understanding the causality behind its reactivity allows for precise synthetic control:

  • The Aminomethyl Anchor (-CH₂NH₂): Provided as an air-stable hydrochloride salt, the primary amine serves as a robust nucleophile. Once liberated by a mild base, it readily undergoes amide coupling, reductive amination, or urea formation. Its methylene spacer insulates the amine from the electron-withdrawing effects of the aromatic ring, maintaining a high nucleophilic character suitable for subsequent intramolecular cyclizations.

  • The Electrophilic Nitrile (-CN): The cyano group serves a dual purpose. First, it acts as a strong electron-withdrawing group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (SNAr). Second, it is a prime precursor for bioisosteres; it can undergo [3+2] cycloadditions to form tetrazoles or be converted into amidines for the synthesis of multi-nitrogen heterocycles [3].

  • The 2,4-Difluoro SNAr Platform: The placement of the fluorine atoms is highly strategic. The C2-fluorine is ortho to the strongly electron-withdrawing nitrile, making it highly activated toward SNAr. The C4-fluorine is para to the nitrile but ortho to the weakly electron-donating aminomethyl group, making it moderately activated. This electronic disparity allows for strict regiocontrol under kinetic conditions, enabling sequential, site-specific functionalization.

Workflow A 5-(Aminomethyl)-2,4- difluorobenzonitrile B Amide Coupling (HATU, DIPEA) A->B C [3+2] Cycloaddition (NaN3, NH4Cl) A->C D SNAr Reaction (Nucleophile, Base) A->D E Amide Libraries B->E F Fluorinated Tetrazoles C->F G Fused Heterocycles D->G

Caption: Synthetic divergence of 5-(Aminomethyl)-2,4-difluorobenzonitrile into key heterocyclic scaffolds.

Physicochemical Profiling

To facilitate accurate stoichiometric calculations and reaction planning, the quantitative data for the building block is summarized below.

PropertyValueScientific Implication
Chemical Name 5-(Aminomethyl)-2,4-difluorobenzonitrile HClStandardized nomenclature for regulatory tracking.
CAS Registry Number 2097912-81-5Unique identifier for procurement [4].
Molecular Weight 204.60 g/mol (Salt) / 168.14 g/mol (Free Base)Requires careful mass calculation when neutralizing the HCl salt.
Physical State Solid (Powder)Easily weighable; highly stable at room temperature.
Solubility DMSO, DMF, MeOH, H₂O (moderate)Highly compatible with polar aprotic solvents used in SNAr and couplings.
H-Bond Donors / Acceptors 3 / 3Excellent profile for forming strong protein-ligand interactions.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the mechanistic rationale (causality) to ensure researchers can troubleshoot and adapt the methodologies.

Protocol A: Synthesis of Fluorinated Tetrazoles via[3+2] Cycloaddition

This protocol leverages the nitrile group to form a tetrazole, a common carboxylic acid bioisostere that improves metabolic stability and membrane permeability [3].

Reagents:

  • 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (1.0 eq, 204.6 mg, 1.0 mmol)

  • Sodium Azide (NaN₃) (3.0 eq, 195 mg, 3.0 mmol)

  • Ammonium Chloride (NH₄Cl) (3.0 eq, 160 mg, 3.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the starting material in anhydrous DMF. Rationale: DMF provides the high dielectric constant necessary to stabilize the polar transition state of the cycloaddition.

  • Activation: Add NaN₃ and NH₄Cl to the suspension at room temperature. Rationale: NH₄Cl acts as a critical proton source to generate hydrazoic acid (HN₃) in situ—the active 1,3-dipole—while buffering the reaction to prevent nucleophilic degradation of the base-sensitive difluoroaromatic ring by azide ions.

  • Cycloaddition: Attach a reflux condenser and heat the mixture to 100°C under a nitrogen atmosphere for 12-16 hours. Monitor via LC-MS. The disappearance of the starting mass (m/z 169 [M+H]⁺ for free base) and appearance of the tetrazole mass (m/z 212 [M+H]⁺) validates reaction completion.

  • Workup: Cool the reaction to room temperature and carefully quench with 10 mL of 1M HCl (in a well-ventilated fume hood to trap any residual HN₃ gas). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via reverse-phase chromatography if necessary.

Protocol B: Regioselective SNAr and Intramolecular Cyclization

This protocol exploits the differential activation of the C2 and C4 fluorines to synthesize fused bicyclic systems (e.g., fluoro-indazoles or quinazolines).

Mechanism Core Difluoroaromatic Core C2 C2-Fluorine (Ortho to -CN) Highly Activated Core->C2 Primary Electrophilic Site C4 C4-Fluorine (Para to -CN) Moderately Activated Core->C4 Secondary Electrophilic Site Sub1 Regioselective SNAr (Kinetic Control) C2->Sub1 T < 20°C, 1 eq Nuc Sub2 Bis-Substitution (Thermodynamic Control) C2->Sub2 T > 80°C, Excess Nuc C4->Sub2

Caption: Regioselectivity pathways for Nucleophilic Aromatic Substitution (SNAr) on the difluoro core.

Reagents:

  • 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (1.0 eq, 204.6 mg, 1.0 mmol)

  • Primary Amine Nucleophile (e.g., Benzylamine) (1.05 eq, 1.05 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 520 µL, 3.0 mmol)

  • Anhydrous THF (10 mL)

Step-by-Step Methodology:

  • Neutralization & Solvation: Dissolve the building block in anhydrous THF and cool the flask to 0°C using an ice bath. Add DIPEA dropwise. Rationale: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the HCl salt of the starting material and acts as an acid scavenger for the HF generated during the reaction, without competing as a nucleophile.

  • Kinetic Control: Slowly add the primary amine nucleophile over 10 minutes while maintaining the temperature at 0°C. Rationale: Strict temperature control (0–20°C) ensures kinetic control, driving the nucleophile exclusively to the highly activated C2 position (ortho to the nitrile) and preventing bis-substitution at the C4 position.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. A white precipitate (DIPEA·HF) will form, serving as a visual, self-validating indicator of SNAr progression.

  • Cyclization (Optional Next Step): The resulting 2-amino-4-fluoro-5-(aminomethyl)benzonitrile intermediate can be directly subjected to cyclization conditions (e.g., heating with triethyl orthoformate) to yield a fused fluorinated quinazoline scaffold.

References

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.Organic & Biomolecular Chemistry (RSC Publishing).
  • Key developments in fluorinated heterocycles.Taylor & Francis.
  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19.ACS Omega.
  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.Sigma-Aldrich Product Catalog.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride . Synthesizing primary benzylic amines with highly activated aromatic rings presents unique chemoselecti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride . Synthesizing primary benzylic amines with highly activated aromatic rings presents unique chemoselectivity challenges. Direct ammonolysis often leads to over-alkylation (forming secondary/tertiary amines) or triggers unintended Nucleophilic Aromatic Substitution ( SN​Ar ) of the activated fluorine atoms .

To achieve high reaction yields and analytical purity, this guide focuses on the Delépine Reaction pathway . By utilizing hexamethylenetetramine (HMTA) as a bulky, mild nucleophile, we can selectively aminate the benzylic position while preserving the delicate 2,4-difluorobenzonitrile core.

Module 1: Mechanistic Pathway & Workflow

The following workflow maps the optimized Delépine sequence, transitioning from the brominated precursor to the highly pure hydrochloride salt.

G Start 5-(Bromomethyl)-2,4- difluorobenzonitrile QuatSalt Quaternary Ammonium Salt Intermediate Start->QuatSalt Alkylation (DMC, 60°C) HMTA Hexamethylenetetramine (HMTA) HMTA->QuatSalt Hydrolysis Acidic Hydrolysis (Ethanolic HCl) QuatSalt->Hydrolysis Reflux Byproducts Ammonium Chloride + Formaldehyde Acetal Hydrolysis->Byproducts CrudeSalt Crude Amine Hydrochloride Mixture Hydrolysis->CrudeSalt FreeBase Free-Basing & Extraction (Na2CO3 / DCM) CrudeSalt->FreeBase pH ~10 FinalProduct 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl FreeBase->FinalProduct HCl in Dioxane

Delépine synthesis workflow for 5-(aminomethyl)-2,4-difluorobenzonitrile HCl.

Module 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes specific visual or analytical cues to confirm success before proceeding.

Step 1: Quaternization (Formation of HMTA Adduct)
  • Action: Dissolve 1.1 equivalents of HMTA in Dimethyl Carbonate (DMC). Add 1.0 equivalent of 5-(bromomethyl)-2,4-difluorobenzonitrile. Stir the mixture at 60 °C for 4–6 hours.

  • Causality: DMC is utilized instead of traditional chloroform to significantly improve the sustainability profile and reduce toxicity . HMTA exclusively attacks the benzylic carbon via SN​2 .

  • Validation Check: The quaternary ammonium salt will precipitate out of the DMC as a dense white solid, driving the reaction to completion. TLC (Hexane/EtOAc 3:1) of the supernatant should show the complete disappearance of the starting benzyl bromide.

Step 2: Acidic Hydrolysis
  • Action: Filter the quaternary salt and suspend it in 3M Ethanolic HCl (5 volumes). Heat to reflux for 3 hours.

  • Causality: Ethanol is critical. It reacts with the liberated formaldehyde to form diethyl acetal. If aqueous HCl is used, free formaldehyde is generated, which can react with HCl to form highly carcinogenic bis(chloromethyl) ether .

  • Validation Check: The suspension will briefly clarify as the HMTA salt breaks down, followed by the precipitation of a new white solid (a mixture of the product HCl salt and ammonium chloride).

Step 3: Free-Basing and Phase Extraction
  • Action: Concentrate the reaction mixture under reduced pressure. Dissolve the crude residue in water. Slowly add saturated aqueous Na2​CO3​ until the pH reaches ~10. Extract the aqueous layer three times with Dichloromethane (DCM).

  • Causality: Ammonium chloride ( NH4​Cl ) and the target amine hydrochloride are both polar salts, making crystallization-based separation extremely difficult. Free-basing selectively partitions the product into the organic phase. Na2​CO3​ is chosen over NaOH to prevent SN​Ar hydrolysis of the activated fluorine atoms.

  • Validation Check: CO2​ evolution (bubbling) will cease when neutralization is complete. The aqueous layer retains the NH4​Cl byproduct.

Step 4: Hydrochloride Salt Formation
  • Action: Dry the combined DCM layers over anhydrous Na2​SO4​ . Filter and cool the solution to 0 °C. Dropwise add 4M HCl in dioxane until precipitation ceases. Filter the solid and dry under vacuum.

  • Validation Check: Yields pure 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride as a bright white, crystalline powder. 1H -NMR should show a clean benzylic CH2​ singlet (~4.2 ppm in DMSO- d6​ ) and an integrated NH3+​ broad singlet (~8.5 ppm).

Module 3: Troubleshooting Desk & FAQs

Q1: Why did my product turn into a complex mixture with missing fluorine signals on 19F -NMR? A: You likely used a strong base (like NaOH or KOH) during the free-basing step, or you attempted direct ammonolysis with aqueous ammonia. The fluorine atoms at the 2- and 4-positions are highly activated by the electron-withdrawing nitrile group. Strong nucleophiles will trigger Nucleophilic Aromatic Substitution ( SN​Ar ), displacing the fluorines. Always use mild bases like Na2​CO3​ for workup to preserve the difluorobenzonitrile core .

Q2: Why is the yield of my quaternary ammonium salt intermediate lower than expected? A: The primary cause is often moisture or poor solvent choice. While chloroform is historically used, it is toxic and heavily regulated. Switching to Dimethyl Carbonate (DMC) at 60 °C improves atom economy and yield . Ensure the starting bromide is freshly prepared and strictly dry; trace water at 60 °C can hydrolyze the benzylic bromide into an alcohol.

Q3: My final NMR shows significant contamination with a broad peak around 7.0–7.5 ppm. How do I remove it? A: This is ammonium chloride ( NH4​Cl ), a stoichiometric byproduct of the Delépine reaction. Because both NH4​Cl and your target hydrochloride are polar salts, simple solvent washing fails. You must perform the free-basing extraction (Step 3 of our protocol) to leave NH4​Cl in the aqueous phase, followed by re-salting in an anhydrous organic solvent.

Q4: During hydrolysis, I detect a pungent odor, and my product yield drops. What is happening? A: You are likely using aqueous HCl instead of ethanolic HCl. Aqueous hydrolysis liberates free formaldehyde, which can undergo side reactions (such as the Sommelet reaction, which oxidizes your target amine into an aldehyde) and poses severe inhalation risks. Using ethanolic HCl traps the formaldehyde safely as diethyl acetal .

Module 4: Quantitative Reaction Metrics

To aid in process scale-up and solvent selection, the following table summarizes the quantitative metrics of the quaternization step based on recent sustainability assessments of the Delépine reaction.

Solvent ChoiceTemp (°C)Time (h)Intermediate Yield (%)Safety / Sustainability Profile
Dimethyl Carbonate (DMC) 604 - 682 - 98Optimal: Green solvent, low toxicity, high atom economy.
Chloroform ( CHCl3​ ) 60 (Reflux)285 - 90Poor: High toxicity, suspected carcinogen, regulatory restrictions.
Acetonitrile ( CH3​CN ) 8012< 50Suboptimal: Moderate toxicity, poor HMTA solubility limits rate.
Methanol (MeOH) 6524< 30Poor: Promotes competitive etherification side reactions.

Data synthesized from ACS sustainable process evaluations for activated benzylic halides .

References
  • Wikipedia contributors. "Delépine reaction". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Jordan, Andrew, et al. "Assessing the Limits of Sustainability for the Delépine Reaction". ACS Sustainable Chemistry & Engineering, 2020, 8 (34): 12746–12754. URL:[Link]

  • Showa Denko KK. "Production process of aminomethyl group-containing benzamide compound". US Patent 7227036B2, 2007.
Optimization

resolving solubility issues with 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride in aqueous media

Technical Support Center: 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride Welcome to the technical support guide for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5). This document provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Welcome to the technical support guide for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous media. Our goal is to equip you with the foundational knowledge and procedural steps to ensure successful and reproducible experimental outcomes.

Section 1: Compound Properties & Initial Assessment

Before attempting dissolution, it is critical to understand the physicochemical properties of the compound. As a hydrochloride salt of a primary amine, its solubility is intrinsically linked to the pH of the solvent system.

PropertyValue / InformationSource
CAS Number 2097912-81-5[1][2]
Molecular Formula C₈H₆F₂N₂ · HCl[2]
Molecular Weight 204.61 g/mol [2]
Physical Form Solid / Powder[2]
pKa (Estimated) 9-10 (for the conjugate acid, R-CH₂NH₃⁺)[3][4]
Reported Solubility Sparingly soluble in water. Soluble in organic solvents like DMSO and alcohols.[5]

Key Insight: The pKa value is the most critical parameter for understanding aqueous solubility. The pKa of an ammonium ion (R-NH₃⁺) is typically in the 9-10 range.[3][4] This means that at a pH below its pKa, the compound predominantly exists in its protonated, charged (R-NH₃⁺) form, which is significantly more water-soluble than the neutral, free amine form (R-NH₂).

Section 2: Frequently Asked Questions (FAQs)

Q1: I tried dissolving 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride in neutral (pH 7.0-7.4) buffer, but it formed a cloudy suspension. Why?

This is the most common issue encountered. While it is a hydrochloride salt, the difluorobenzonitrile moiety is hydrophobic. At neutral pH, a significant portion of the protonated amine can deprotonate to the free amine form. This neutral species is much less polar and, therefore, less soluble in water, leading to precipitation or cloudiness.[6][7]

Q2: What is the fundamental principle governing the solubility of this amine salt?

The solubility is governed by the pH-dependent equilibrium between the protonated (cationic) form and the deprotonated (neutral) free amine form. Lowering the pH of the aqueous medium shifts the equilibrium towards the more soluble protonated form.

G cluster_0 cluster_1 A R-CH₂NH₂ (Free Amine) Less Soluble B R-CH₂NH₃⁺ Cl⁻ (Protonated Salt) More Soluble A->B + H⁺ - H⁺ label_A Favored at Higher pH ( > pKa) label_B Favored at Lower pH ( < pKa)

Caption: pH-dependent equilibrium of the amine hydrochloride.

Q3: For non-aqueous experiments, what is the best solvent for creating a high-concentration stock solution?

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[5][8] Ethanol and methanol can also be used, though they may offer lower maximum solubility.[5] It is crucial to prepare these stock solutions at a high enough concentration so that the final concentration of the organic solvent in your aqueous experimental medium is minimal (typically <0.5%, and preferably <0.1%) to avoid solvent-induced artifacts.[8]

Section 3: Troubleshooting Workflow & Protocols

This section provides a systematic approach to resolving solubility issues.

Troubleshooting Flowchart

start Start: Compound fails to dissolve in neutral aqueous buffer q1 Is a slightly acidic pH (e.g., pH 4-6) compatible with your experiment? start->q1 proc1 Follow Protocol 3.1: Prepare solution using a slightly acidic buffer. q1->proc1 Yes q3 Is an organic stock solution (e.g., DMSO) acceptable? q1->q3 No a1_yes Yes a1_no No q2 Did the compound dissolve? proc1->q2 success Success: Solution is clear. Proceed with experiment. q2->success Yes proc2 Follow Protocol 3.2: Use a co-solvent system. q2->proc2 No a2_yes Yes a2_no No proc3 Follow Protocol 3.3: Prepare a concentrated stock in an organic solvent and dilute. q3->proc3 Yes fail Advanced help needed. Consider formulation strategies (e.g., cyclodextrins) or consult a formulation specialist. q3->fail No a3_yes Yes a3_no No proc3->success

Caption: Step-by-step troubleshooting guide for dissolution.

Protocol 3.1: Preparation of an Aqueous Solution via pH Adjustment

This is the preferred method if the experimental conditions can tolerate a slightly acidic pH.

Objective: To fully dissolve the compound by ensuring it remains in its protonated, soluble form.

Materials:

  • 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

  • High-purity water (e.g., Milli-Q®)

  • Appropriate acidic buffer (e.g., citrate buffer, pH 4.5 or acetate buffer, pH 5.0)

  • Calibrated pH meter

  • Volumetric flasks and pipettes[9]

  • Stir plate and magnetic stir bar or sonicator[8][10]

Procedure:

  • Calculate Required Mass: Determine the mass of the compound needed for your target concentration and final volume. Always use an analytical balance for accurate weighing.[9][11]

  • Select Buffer: Choose an acidic buffer system that is compatible with your downstream application and has a pH at least 2-3 units below the compound's estimated pKa (e.g., pH ≤ 7). A buffer of pH 4.5 to 5.5 is often a good starting point.

  • Initial Dissolution: Add the weighed compound to a beaker or flask containing approximately 80% of the final volume of your chosen acidic buffer.

  • Aid Dissolution: Place the container on a magnetic stir plate and stir vigorously. If dissolution is slow, gentle warming (e.g., to 37°C) or brief sonication in a water bath can be used to accelerate the process.[8][10][12]

  • Verify Clarity: Continue mixing until the solution is completely clear, with no visible particulates.

  • Final Volume Adjustment: Once dissolved, quantitatively transfer the solution to a volumetric flask. Rinse the original container with a small amount of the buffer and add it to the flask to ensure no compound is lost.[5] Carefully add the buffer to the calibration mark.

  • Final Mixing: Cap the flask and invert it 15-20 times to ensure homogeneity.[5]

Protocol 3.2: Using a Co-Solvent System

This method is useful when pH adjustment alone is insufficient or not possible. A co-solvent reduces the polarity of the aqueous system, helping to solubilize the hydrophobic parts of the molecule.[13][14]

Objective: To enhance solubility by adding a water-miscible organic solvent.

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).[14]

Procedure:

  • Prepare Aqueous Phase: Prepare your desired aqueous buffer.

  • Prepare Co-solvent Phase: In a separate container, weigh the compound and dissolve it in a minimal amount of the chosen co-solvent (e.g., dissolve 10 mg of compound in 100-200 µL of PEG 400).

  • Combine and Mix: While vigorously stirring the aqueous buffer, slowly add the co-solvent/compound mixture dropwise. This technique, often called "solvent blending," helps prevent the drug from precipitating out upon dilution.

  • Observe and Adjust: If the solution remains cloudy, the proportion of co-solvent may need to be increased. Be mindful that high concentrations of co-solvents can impact biological experiments.

Protocol 3.3: Preparation via Concentrated Organic Stock Solution

This is the standard method for most cell-based assays and in vitro experiments where the final concentration of the compound is low.

Objective: To create a high-concentration stock in an organic solvent that can be serially diluted into the final aqueous medium.

Materials:

  • 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

  • High-purity, anhydrous DMSO

  • Sterile, amber, or light-blocking vials for storage[8]

Procedure:

  • Weigh Compound: Accurately weigh the compound into a sterile glass vial.[8]

  • Add Solvent: Calculate and add the required volume of DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM).

  • Dissolve: Vortex or sonicate the vial until the solid is completely dissolved. Gentle warming may be applied if necessary.[8]

  • Dilution: Prepare your final working solution by adding a small aliquot of the DMSO stock to your pre-warmed (e.g., 37°C) aqueous experimental medium while gently swirling the medium.[8] This ensures rapid dispersion and minimizes the risk of precipitation.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Section 4: Stability and Validation Considerations

  • pH Stability: The benzonitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. It is recommended to prepare fresh solutions and avoid long-term storage in highly acidic or basic aqueous buffers.

  • Salt Disproportionation: In aqueous suspensions at near-neutral pH, the hydrochloride salt can convert to the less soluble free base over time, a process known as disproportionation.[7][15] This reinforces the importance of using acidic buffers or preparing solutions fresh before use.

  • Visual Inspection: Always visually inspect solutions against a light and dark background before use. The presence of a Tyndall effect (light scattering) indicates the formation of a colloidal suspension, not a true solution.

  • Filtration: After dissolution, filtering the solution through a 0.22 µm syringe filter can remove any undissolved micro-particulates. However, if significant solid remains on the filter, it indicates a solubility issue, not just a purity problem.

References

  • Chavda, V. P., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies.
  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports.
  • Vemula, V. R., et al. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method.
  • Patel, K., et al. (2023). Methods to boost solubility. International Journal of Scientific Development and Research.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Universitas Gadjah Mada.
  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • The Chemistry Blog. (2024). How To Make A Standard Solution. Retrieved from [Link]

  • Reddit. (2018).
  • Williams, R. (2022).
  • Williams, R. (n.d.).
  • pKa chart. (n.d.). University of California, Davis.
  • SAFETY DATA SHEET. (2025). 3,5-Difluorobenzonitrile.
  • Google Patents. (n.d.).
  • NextSDS. (n.d.). 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to understand, when I used some reagents which are carrying HCl salt for closing ring?
  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides?
  • Reddit. (2024). Amine workup. r/Chempros.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • Surov, A. O., et al. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Pharmaceutical Technology.
  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry.
  • Aaltonen, J., et al. (2021).
  • ResearchGate. (2015).

Sources

Troubleshooting

handling hygroscopic nature and moisture sensitivity of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

Technical Support Center: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride A Guide to Handling its Hygroscopic Nature and Moisture Sensitivity Welcome to the dedicated technical support guide for 5-(Aminomethyl)-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

A Guide to Handling its Hygroscopic Nature and Moisture Sensitivity

Welcome to the dedicated technical support guide for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5). This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable synthetic intermediate. Its efficacy in complex synthetic pathways is undeniable, but its hygroscopic and moisture-sensitive nature presents distinct handling challenges.

This guide moves beyond standard data sheets to provide in-depth, field-proven insights and troubleshooting protocols. Our goal is to empower you to maintain the integrity of your material, ensure experimental reproducibility, and prevent batch loss due to environmental exposure.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound to be "hygroscopic"?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere. Unlike deliquescent materials, which absorb enough water to turn into a liquid solution, hygroscopic substances like 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride will simply become damp, sticky, or clumpy.[1] As a hydrochloride salt, the presence of the electronegative chloride ion can facilitate hydrogen bonding with atmospheric water, contributing to this behavior.[2]

Q2: What are the primary consequences of improper handling and moisture exposure?

A: Moisture exposure can lead to a cascade of negative outcomes, compromising both the physical and chemical properties of the compound:

  • Physical Degradation: The most immediate sign is a change in the physical state from a free-flowing powder to a clumpy or sticky solid. This makes accurate weighing nearly impossible.[3]

  • Chemical Instability: Water can act as a nucleophile. The aminonitrile functional group is susceptible to hydrolysis, which can lead to the formation of unwanted byproducts or degradation of the parent molecule.[4][5] This compromises the purity and reactivity of the reagent.

  • Inaccurate Stoichiometry: If the compound has absorbed a significant amount of water, the actual mass of the active reagent will be lower than the weighed mass. This leads to incorrect molar calculations, affecting reaction yields and reproducibility.[6]

  • Failed Reactions: Using a water-contaminated reagent in moisture-sensitive reactions (e.g., those involving organometallics or strong bases) can quench the reaction, leading to low or zero yield of the desired product.[7][8]

Q3: My unopened bottle of the compound shows some clumping. Is it still usable?

A: This may indicate that the packaging's seal was compromised during shipping or previous handling. While the material may still be usable, it is critical to verify its integrity. Before use in a critical synthesis, you should:

  • Dry the Material: Dry a portion of the material under high vacuum for several hours.[9]

  • Quantify Water Content: Use an analytical method like Karl Fischer titration to determine the precise water content.[][11]

  • Adjust Mass Accordingly: If the water content is known, you can adjust the mass you weigh out to account for the water. However, for highly sensitive reactions, using a freshly opened, free-flowing lot is always the most reliable approach.

Q4: Can I just store the container in a standard laboratory refrigerator?

A: This is not recommended. Standard refrigerators can have high internal humidity. Furthermore, repeatedly removing the cold container from the refrigerator will cause atmospheric moisture to condense on its surface, exacerbating water absorption when the container is opened. Storage should be in a controlled, low-humidity environment.[8]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments.

Problem / SymptomProbable Cause(s)Recommended Solution(s) & Protocol
Inaccurate & Drifting Weighing Balance Reading The compound is rapidly absorbing atmospheric moisture on the balance pan.Work in a Controlled Environment: Use a glove box or glove bag with a dry nitrogen or argon atmosphere.[12][13] Weigh by Difference: Pre-weigh a sealed vial. Add the compound to the vial inside the controlled environment, seal it, and re-weigh the vial. The difference is the mass of your compound. Work Quickly: If a controlled environment is unavailable, have all materials ready. Dispense the powder as quickly as possible onto the weigh boat and transfer it immediately. This is the least reliable method and should be avoided for sensitive applications.
Compound Appears Clumpy, "Wet", or Pasty Significant moisture absorption due to improper storage or prolonged exposure to ambient air.Drying Protocol: Place the required amount of the compound in a suitable flask. Dry under high vacuum (with a cold trap) for 4-12 hours at a slightly elevated temperature (e.g., 30-40°C), if the compound's stability permits. Always test a small sample first.Verify Water Content: After drying, perform a Karl Fischer titration to confirm the water content is within your acceptable experimental limits (e.g., <0.1%).[6]
Inconsistent or Low Reaction Yields 1. The effective concentration of the reagent is lower than calculated due to absorbed water. 2. The reagent has partially degraded via hydrolysis. 3. Trace water from the reagent is quenching a moisture-sensitive reaction.Ensure Anhydrous Conditions: Use freshly dried, anhydrous solvents for your reaction.[8] Ensure all glassware is flame- or oven-dried and cooled under an inert atmosphere. Reagent Qualification: Always use dry, free-flowing powder. If hygroscopicity is suspected, quantify the water content via Karl Fischer titration and adjust the input mass to account for it. Inert Atmosphere Reaction Setup: Perform the entire reaction under a nitrogen or argon atmosphere using Schlenk techniques or in a glove box.
Formation of Unexpected Byproducts Moisture-induced degradation of the starting material or side reactions. The aminonitrile moiety can undergo hydrolysis.[5][14]Characterize the Starting Material: Before a large-scale reaction, run an analytical check (e.g., NMR, LC-MS) on your starting material to ensure its purity and identity, especially if moisture exposure is suspected. Strict Moisture Exclusion: Adhere rigorously to the handling and reaction protocols outlined in this guide to prevent the introduction of water.

Core Protocols & Methodologies

Protocol 1: Recommended Storage

Proper storage is the first line of defense against moisture.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to both atmospheric moisture and oxygen.
Container Original manufacturer's bottle with a tight-sealing cap. For long-term storage, consider sealing the cap with paraffin film.The original packaging is designed and tested for stability.[15] Paraffin adds an extra barrier against moisture ingress.
Location Desiccator CabinetProvides a low-humidity environment. Use a desiccant like silica gel (with indicator) or anhydrous calcium sulfate.[1][16] Ensure the desiccant is active (e.g., blue for silica gel). Best Practice: A nitrogen-purged desiccator or glove box provides superior protection.
Temperature Room TemperatureStore as recommended by the manufacturer. Avoid refrigeration to prevent condensation issues.
Protocol 2: Weighing and Dispensing Workflow

The following diagram outlines a decision-based workflow for handling the compound based on available laboratory equipment.

G cluster_storage Initial State cluster_decision Environment Selection cluster_glovebox Best Practice Workflow cluster_benchtop Alternative (High-Risk) Workflow start Compound in Sealed Container decision Glove Box / Inert Atmosphere Available? start->decision gb1 Transfer sealed container into glove box antechamber decision->gb1  Yes bt1 Prepare all equipment (spatula, tared vial, balance) decision->bt1  No gb2 Purge antechamber gb1->gb2 gb3 Move container into main chamber gb2->gb3 gb4 Dispense compound into a tared vial gb3->gb4 gb5 Seal both vials tightly inside glove box gb4->gb5 gb6 Remove from glove box for immediate use or storage gb5->gb6 bt2 Purge container headspace with Nitrogen/Argon bt1->bt2 bt3 Quickly open and dispense required amount bt2->bt3 bt4 Immediately reseal container and purge headspace again bt3->bt4 bt5 Use weighed material IMMEDIATELY bt4->bt5 G cluster_outcomes Consequences of Exposure cluster_impact Experimental Impact Compound 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (Free-flowing Powder) Physical Physical Change: Clumping & Caking Compound->Physical Chemical Chemical Degradation: Hydolysis of Nitrile/Amine Compound->Chemical Moisture Atmospheric Moisture (H₂O) Moisture->Compound Absorption Weighing Inaccurate Weighing Physical->Weighing Stoich Incorrect Stoichiometry Chemical->Stoich Purity Compromised Purity Chemical->Purity Yield Reduced Reaction Yield Stoich->Yield

Caption: The cascading effects of moisture exposure on experimental outcomes.

References

  • Fiveable. (n.d.). Moisture Sensitivity: Organic Chemistry Study Guide. Retrieved from [Link]

  • Chemical Safety. (2014). Chemical Storage: Hygroscopic, Deliquescent and Efflorescent substances. Retrieved from [Link]

  • Li, Z., & Wu, Y. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Retrieved from [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Retrieved from [Link]

  • Improved Pharma. (2022). Water Measurements. Retrieved from [Link]

  • Codefine. (2026). FIBC Requirements for Hygroscopic Materials in Chemical Manufacturing. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Sciencemadness Wiki. (2025). Safe handling and storage of chemicals. Retrieved from [Link]

  • Desiccant Technologies Group. (2025). Chemical Industry Storage. Retrieved from [Link]

  • HepatoChem. (2016). How do you handle hygroscopic salts?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?. Retrieved from [Link]

  • Goud, N.R., et al. (2021). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals (Basel). Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). Retrieved from [Link]

  • ResearchGate. (n.d.). Strecker reaction followed by condensation of the obtained aminonitrile with cysteine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to 5-(Aminomethyl)-2,4-difluorobenzonitrile: Hydrochloride Salt vs. Free Base

A Senior Application Scientist's In-Depth Technical Guide on Stability and Reactivity for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical and agrochemical research, the sel...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide on Stability and Reactivity for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical and agrochemical research, the selection of starting materials and intermediates is a critical decision that profoundly influences reaction outcomes, scalability, and the safety profile of final products. 5-(Aminomethyl)-2,4-difluorobenzonitrile is a key building block, valued for its bifunctional nature that allows for diverse synthetic transformations.[1] This guide provides a detailed comparative analysis of its two common forms: the hydrochloride (HCl) salt and the free base. Understanding the distinct stability and reactivity profiles of these forms is paramount for optimizing synthetic routes and ensuring the reproducibility of experimental results.

Fundamental Physicochemical Differences

The primary distinction between the hydrochloride salt and the free base lies in the protonation state of the primary amine. The HCl salt is an ammonium salt, which imparts significantly different physical properties compared to the neutral amine of the free base.[2]

Property5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride5-(Aminomethyl)-2,4-difluorobenzonitrile Free BaseRationale
Molecular Formula C₈H₇ClF₂N₂[3]C₈H₆F₂N₂Addition of HCl.
Molecular Weight 204.61 g/mol [4]168.15 g/mol Addition of HCl.
Appearance Typically a white to off-white crystalline solid.[5]Often a solid or an oil, may be less crystalline.Salt formation generally leads to a more crystalline, stable solid form.[2]
Aqueous Solubility Enhanced solubility in aqueous media.[2][6]Poorly soluble in water.The ionic nature of the salt allows for favorable interactions with polar solvents like water.[7]
Melting Point Generally higher and sharper than the free base.Lower than the hydrochloride salt.The ionic lattice of the salt requires more energy to break apart.[2]

Comparative Stability Analysis

The stability of a chemical compound under various conditions is a crucial factor in its handling, storage, and application.[8][9]

Thermal Stability

Amine salts are generally more thermally stable than their corresponding free bases.[2] However, some salts of aliphatic amines have shown thermal instability, dissociating back to the starting materials upon heating.[10]

Expected Observation: The hydrochloride salt of 5-(aminomethyl)-2,4-difluorobenzonitrile is expected to exhibit a higher decomposition temperature compared to the free base.

Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical consideration for solid dosage forms and for the handling of chemical reagents. Hydrochloride salts, particularly of weakly basic compounds, can be hygroscopic.[11]

Expected Observation: The hydrochloride salt is more likely to be hygroscopic than the free base. This can lead to physical changes in the material and potentially induce chemical degradation.[12]

Solid-State Stability and Degradation Pathways

The solid-state stability of both forms is generally good under proper storage conditions (cool, dry, and dark).[13] However, the presence of moisture can significantly impact the stability of the hydrochloride salt. One potential degradation pathway is salt disproportionation, where the salt reverts to the free base in the presence of moisture, especially when in contact with alkaline excipients.[11][12]

The nitrile group in aminobenzonitriles can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of the corresponding amide and subsequently the carboxylic acid.[13][14]

G cluster_0 5-(Aminomethyl)-2,4-difluorobenzonitrile Degradation Compound 5-(Aminomethyl)-2,4-difluorobenzonitrile Amide 5-(Aminomethyl)-2,4-difluorobenzamide Compound->Amide Hydrolysis (Acid/Base) Carboxylic_Acid 5-(Aminomethyl)-2,4-difluorobenzoic Acid Amide->Carboxylic_Acid Hydrolysis (Acid/Base)

Caption: Potential hydrolytic degradation pathway of the nitrile group.

Comparative Reactivity

The reactivity of 5-(aminomethyl)-2,4-difluorobenzonitrile is centered around its two primary functional groups: the aminomethyl group and the nitrile group.

Reactivity of the Aminomethyl Group

The primary amine of the free base is a potent nucleophile and can readily participate in a variety of reactions, including:

  • N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.[15]

  • N-Alkylation: Reaction with alkyl halides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.[15]

In contrast, the aminomethyl group of the hydrochloride salt is protonated and therefore non-nucleophilic. To utilize the amine in a reaction, it must first be neutralized by the addition of a base. This is a crucial consideration in reaction design.

G cluster_1 Reactivity of the Aminomethyl Group Free_Base Free Base (Nucleophilic) Reaction Nucleophilic Reaction (e.g., Acylation, Alkylation) Free_Base->Reaction HCl_Salt Hydrochloride Salt (Non-nucleophilic) HCl_Salt->Free_Base Deprotonation Base_Addition Addition of Base

Caption: The necessity of deprotonation for the reactivity of the hydrochloride salt.

Reactivity of the Nitrile Group

The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic addition.[13] Common transformations include:

  • Hydrolysis: Conversion to a carboxylic acid under acidic or basic conditions.[14][16]

  • Reduction: Reduction to a primary amine using reducing agents like lithium aluminum hydride.[13]

The reactivity of the nitrile group is generally not significantly affected by the protonation state of the distant aminomethyl group.

Experimental Protocols

Protocol for Assessing Solid-State Stability

This protocol is designed to evaluate the stability of the hydrochloride salt and free base under accelerated conditions.[8][9][17]

Objective: To compare the solid-state stability of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride and free base under elevated temperature and humidity.

Materials:

  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride

  • 5-(aminomethyl)-2,4-difluorobenzonitrile free base

  • Stability chambers (e.g., 40°C/75% RH, 60°C)

  • HPLC system with a UV detector[18]

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[18]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Initial Analysis (T=0):

    • Accurately weigh samples of both the hydrochloride salt and the free base.

    • Prepare stock solutions in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.5 mg/mL.[18]

    • Analyze the initial purity of each sample by HPLC.

  • Stability Study Setup:

    • Place accurately weighed samples of each compound in open glass vials into stability chambers set at 40°C/75% RH and 60°C.

  • Time-Point Analysis:

    • At specified time points (e.g., 1, 2, 4, and 8 weeks), remove a vial of each compound from each stability chamber.

    • Prepare samples for HPLC analysis as described in step 1.

    • Analyze the purity of each sample by HPLC and note the appearance of any degradation products.

HPLC Conditions (Example): [18]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

Data Analysis:

  • Calculate the purity of each sample at each time point based on the area percentage of the main peak.

  • Compare the rate of degradation for the hydrochloride salt and the free base under each storage condition.

Protocol for Purity Determination by qNMR

Quantitative NMR (qNMR) can be used for an absolute purity determination.[19]

Objective: To determine the absolute purity of a batch of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride or free base.

Materials:

  • Sample of 5-(aminomethyl)-2,4-difluorobenzonitrile (hydrochloride or free base)

  • Internal standard with a known purity (e.g., maleic acid)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer (≥400 MHz)

  • High-precision analytical balance

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample (approx. 10 mg) and the internal standard (approx. 5 mg) into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (phasing, baseline correction).

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Summary and Recommendations

Feature5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride5-(Aminomethyl)-2,4-difluorobenzonitrile Free BaseRecommendation for Use
Handling & Storage Easier to handle as a crystalline solid, but may be hygroscopic. Store in a desiccator.May be less crystalline and potentially an oil. Less prone to hygroscopicity.For long-term storage and ease of weighing, the hydrochloride salt is often preferred, with appropriate precautions against moisture.
Aqueous Solubility HighLowThe hydrochloride salt is ideal for aqueous reactions or formulations.[6]
Reactivity of Amine Non-nucleophilic; requires deprotonation with a base before reaction.Nucleophilic; can be used directly in reactions targeting the amine.The free base is the reagent of choice for direct reactions involving the amine. If starting from the salt, an additional deprotonation step is necessary.[20]
Purity Often higher due to purification by crystallization as the salt.Purity can be variable depending on the synthesis and purification method.The hydrochloride salt may be available at a higher purity. Always verify the purity of the starting material.[5]

References

  • Benchchem. (2025). Purity Analysis of Commercial 2-Amino-4-(trifluoromethoxy)
  • El-Sawy, E. R., et al. (2014).
  • Guerrieri, P. P. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Globe Thesis.
  • BenchChem. (2025). An In-depth Technical Guide on the Reactivity and Stability of 2-Amino-4,6-dimethylbenzonitrile.
  • Benchchem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Sørensen, S. R., et al. (2013). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil.
  • Westgard QC. (2003). Stability Testing and CLSI EP25-A.
  • Benchchem. (2025). Application Notes and Protocols: 4-(Aminomethyl)-3-methylbenzonitrile in Organic Synthesis.
  • TCI Chemicals. (2024). SAFETY DATA SHEET - 4-Amino-2,5-difluorobenzonitrile.
  • (2008).
  • Johnsen, A. R., et al. (2016). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments - Insights into degradation pathways, persistent metabolites and involved degrader organisms.
  • MySkinRecipes. (n.d.). 2-(Aminomethyl)benzonitrile hydrochloride.
  • Neopharm Labs. (2026). Stability Study Protocols and Reports.
  • Kumar, L., et al. (2021).
  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzonitrile 97 15996-76-6.
  • European Medicines Agency. (2023).
  • Central Drugs Standard Control Organization. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Lab Manager. (2025). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Asian Journal of Chemistry. (2023). Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine.
  • BLD Pharm. (n.d.). 2097912-81-5|5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines.
  • Sigma-Aldrich. (n.d.). 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.
  • Chemwatch. (n.d.). 5-(aminomethyl)
  • Sigma-Aldrich. (n.d.). 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride | 2097912-81-5.
  • Benchchem. (2025). Removal of impurities from 5-(Aminomethyl)-2-fluorobenzonitrile reactions.
  • Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
  • Cirri, M., et al. (2012).
  • Enamine. (n.d.). Stability.
  • Avdeef, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Google Patents. (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • PubChem. (n.d.). 2,4-Difluorobenzonitrile.
  • Veeprho. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • The Pharmaceutical Journal. (2021).
  • Miyazaki, S., et al. (1978). A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage.
  • American Chemical Society. (n.d.). Purity by Absolute qNMR Instructions.
  • Chemsrc. (2025). 5-(Aminomethyl)-2-fluorobenzonitrile | CAS#:368426-86-2.
  • Google Patents. (n.d.). US5466859A - Process for preparing fluorobenzonitriles.
  • Benchchem. (2025). Technical Support Center: HPLC Analysis of 5-(Aminomethyl)-2-fluorobenzonitrile and Reaction Monitoring.

Sources

Comparative

LC-MS/MS Method Validation for 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride: A HILIC vs. Reversed-Phase Comparison Guide

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Executive Summary The quantification of highly polar, low-molecular-weight primary amines in biological matrices presents a persi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals

Executive Summary

The quantification of highly polar, low-molecular-weight primary amines in biological matrices presents a persistent challenge in bioanalysis. 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) [1] is a highly polar pharmaceutical intermediate and active fragment. Its basic aminomethyl group heavily dictates its chromatographic behavior.

This guide objectively compares the performance of Hydrophilic Interaction Liquid Chromatography (HILIC) against traditional Reversed-Phase Liquid Chromatography (RPLC) for the LC-MS/MS quantification of this analyte in human plasma. By anchoring our experimental design in the[2], we provide a self-validating methodological framework that demonstrates why HILIC is the superior choice for this specific chemical class.

Analyte Profiling & Mechanistic Challenges

The Causality of Chromatographic Failure in RPLC

5-(Aminomethyl)-2,4-difluorobenzonitrile possesses a difluorobenzonitrile moiety (hydrophobic, electron-withdrawing) and an aminomethyl group (highly polar, basic, pKa ~9.5). At physiological and acidic mobile phase pH, the primary amine is fully protonated.

When applied to a standard C18 RPLC column:

  • Poor Retention: The charged amine prevents adequate partitioning into the hydrophobic stationary phase, causing the analyte to elute near the void volume.

  • Ion Suppression: Elution in the void volume coincides with high concentrations of un-retained endogenous matrix components (e.g., salts, phospholipids), leading to severe electrospray ionization (ESI) suppression.

  • Peak Tailing: The protonated amine undergoes secondary ion-exchange interactions with residual unendcapped silanols on the silica backbone.

The HILIC Advantage

HILIC resolves these issues through an orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile), a water-rich liquid layer is immobilized on the column surface. The polar aminomethyl group partitions efficiently into this aqueous layer, resulting in strong retention. Furthermore, the high organic content of the HILIC mobile phase drastically enhances ESI droplet desolvation, inherently boosting mass spectrometric sensitivity [3].

Mechanism cluster_HILIC HILIC Approach cluster_RPLC RPLC Approach Analyte 5-(Aminomethyl)-2,4-difluorobenzonitrile (Highly Polar, Protonated Amine) H_Stat Polar Stationary Phase (Water-rich layer) Analyte->H_Stat R_Stat Hydrophobic Stationary Phase (C18 Alkyl Chain) Analyte->R_Stat H_Ret Strong Retention (Partitioning/H-bonding) H_Stat->H_Ret H_ESI High Organic Mobile Phase -> Enhanced ESI Desolvation H_Ret->H_ESI H_Result High Sensitivity & Minimal Matrix Effect H_ESI->H_Result R_Ret Weak Retention (Elutes near void volume) R_Stat->R_Ret R_ESI High Aqueous Mobile Phase -> Poor ESI Desolvation R_Ret->R_ESI R_Result Ion Suppression & Lower Sensitivity R_ESI->R_Result

Caption: Mechanistic comparison of HILIC vs. RPLC retention and ESI efficiency for polar amines.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following protocols are designed as a self-validating system. The inclusion of a stable isotopically labeled internal standard (SIL-IS) mathematically corrects for extraction recovery variances and matrix effects, ensuring compliance with ICH M10 standards.

Step 1: Sample Preparation (Protein Precipitation)

Causality Insight: Protein precipitation (PPT) using 100% Acetonitrile (ACN) is deliberately chosen. Not only does it efficiently denature plasma proteins, but the resulting supernatant is highly organic (~75% ACN). This is directly compatible with HILIC injection. If RPLC were used, injecting 75% ACN would cause severe solvent-mismatch peak distortion, necessitating a time-consuming evaporation and aqueous-reconstitution step.

  • Aliquot 50 µL of human plasma (spiked with analyte or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., 50 ng/mL 5-(Aminomethyl)-2,4-difluorobenzonitrile-d2).

  • Add 150 µL of ice-cold 100% Acetonitrile (ACN) to induce protein precipitation.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein crashing.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an autosampler vial for direct LC-MS/MS injection.

Step 2: LC-MS/MS Analytical Conditions

HILIC Method (Optimized):

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 min, decrease to 60% B over 3 mins, hold for 1 min, return to 95% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

RPLC Method (Comparator):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, increase to 95% B over 4 mins, hold for 1 min, return to 5% B.

Mass Spectrometry (Common):

  • Ionization: ESI Positive Mode.

  • MRM Transition (Analyte): m/z 169.1 → m/z 152.0 (Loss of NH3).

  • MRM Transition (IS): m/z 171.1 → m/z 154.0.

Workflow Plasma Plasma Sample + SIL-IS PPT Protein Precipitation (3x Volume ACN) Plasma->PPT Centrifuge Centrifugation (15,000g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LC LC Separation (BEH Amide HILIC) Supernatant->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data ICH M10 Validation MS->Data

Caption: Streamlined bioanalytical workflow for the quantification of polar amines in human plasma.

Quantitative Validation Data (ICH M10 Compliance)

The methods were validated according to the ICH M10 guidelines, which mandate that precision (%CV) must not exceed 15% (20% at LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at LLOQ) [2].

As demonstrated in the comparative table below, the HILIC method vastly outperforms the RPLC method across all critical regulatory parameters.

Validation Parameter (ICH M10)HILIC Performance (BEH Amide)RPLC Performance (BEH C18)Causality / Scientific Rationale
Retention Time (RT) 2.85 min (k' > 2)0.65 min (k' < 0.5)HILIC provides strong partitioning into the aqueous layer; RPLC fails to retain the charged amine.
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL 10.0 ng/mLHigh organic mobile phase in HILIC enhances ESI desolvation, yielding a 20-fold increase in sensitivity.
Matrix Factor (IS-Normalized) 0.98 (Minimal Suppression)0.42 (Severe Suppression)RPLC RT falls in the void volume where endogenous phospholipids co-elute, quenching the ESI signal.
Intra-day Precision (%CV) 3.8% - 6.2%12.5% - 18.4%Poor peak shape (tailing) and low signal-to-noise in RPLC degrade integration reproducibility.
Accuracy (% Bias) -2.1% to +4.5%-14.2% to +19.1%HILIC easily meets the ±15% ICH M10 criteria; RPLC struggles at lower concentration tiers.
Extraction Recovery 88.5%85.2%PPT recovery is similar, but RPLC requires sample evaporation/reconstitution, risking analyte loss.
Conclusion

For the bioanalysis of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride, HILIC is not merely an alternative; it is a methodological necessity. Attempting to force this highly polar, basic analyte through a traditional RPLC workflow results in regulatory failure due to severe matrix suppression and inadequate sensitivity. By aligning the physicochemical properties of the analyte with the HILIC retention mechanism, laboratories can establish a robust, ICH M10-compliant assay.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Retrieved from:[Link]

  • Periat, A., et al. (2014). Hydrophilic interaction chromatography versus reversed phase liquid chromatography coupled to mass spectrometry: Effect of electrospray ionization source geometry on sensitivity. Journal of Chromatography A, 1356, 211-220. Retrieved from:[Link]

Validation

Benchmarking Synthesis Routes for 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Executive Summary 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS 2097912-81-5) is a highly specialized, functionally dense building block frequently utilized in the development of advanced active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS 2097912-81-5) is a highly specialized, functionally dense building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs)[1]. The molecule presents a unique synthetic challenge due to the presence of two electron-withdrawing fluorine atoms, a sensitive nitrile group, and a primary amine. This guide objectively benchmarks the two most viable synthetic pathways for this compound, providing researchers and process chemists with actionable, field-proven methodologies grounded in mechanistic causality.

Mechanistic Overview & Route Design

When designing a synthesis for a primary benzylamine, direct amination or electrophilic substitution on a deactivated, electron-poor aromatic ring is highly inefficient. Instead, the two most robust approaches rely on late-stage functionalization of commercially available precursors:

  • Route A (The Radical Bromination Pathway): Leverages 5-bromo-2,4-difluorobenzonitrile[2]. It utilizes a Suzuki cross-coupling to install a methyl group, followed by a Wohl-Ziegler radical bromination[3], and concludes with a Delépine reaction to selectively yield the primary amine[4].

  • Route B (The Cyanation-Reductive Amination Pathway): Begins with 5-bromo-2,4-difluorobenzaldehyde. It utilizes a palladium-catalyzed cyanation to install the sensitive nitrile group[5], followed by a highly selective reductive amination to convert the aldehyde directly to the target amine.

SynthesisRoutes Target 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl (Target API Intermediate) StartA 5-bromo-2,4-difluorobenzonitrile IntA1 5-methyl-2,4-difluorobenzonitrile StartA->IntA1 Suzuki Coupling IntA2 5-(bromomethyl)-2,4-difluorobenzonitrile IntA1->IntA2 Wohl-Ziegler Bromination IntA2->Target Delépine Reaction StartB 5-bromo-2,4-difluorobenzaldehyde IntB1 5-formyl-2,4-difluorobenzonitrile StartB->IntB1 Pd-Catalyzed Cyanation IntB1->Target Reductive Amination

Synthetic workflows for 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl.

Route A: The Radical Bromination Pathway

Mechanistic Causality

Wohl-Ziegler Bromination: The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is critical[3]. NBS provides a continuous, low steady-state concentration of molecular bromine ( Br2​ )[6]. High concentrations of Br2​ would lead to electrophilic aromatic substitution or addition across unsaturated impurities. The benzylic radical intermediate is highly stabilized by resonance, ensuring strict regioselectivity for the 5-methyl group[6]. Delépine Reaction: Direct amination of benzyl halides with ammonia is notoriously plagued by over-alkylation, yielding complex mixtures of primary, secondary, and tertiary amines. The Delépine reaction circumvents this by utilizing hexamethylenetetramine (HMTA)[4]. HMTA acts as a sterically hindered, multi-nitrogen nucleophile that alkylates only once to form a stable quaternary ammonium salt[4]. Subsequent acidic hydrolysis cleaves the aminal linkages, yielding the pure primary amine hydrochloride while releasing formaldehyde as a byproduct[7].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; physical phase changes confirm reaction progress.

  • Methylation (Suzuki Coupling):

    • Charge a flask with 5-bromo-2,4-difluorobenzonitrile (1.0 eq), methylboronic acid (1.5 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed 4:1 dioxane/water mixture.

    • Heat to 80°C for 12 hours. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate to yield 5-methyl-2,4-difluorobenzonitrile.

  • Wohl-Ziegler Bromination:

    • Dissolve the intermediate (1.0 eq) and NBS (1.05 eq) in anhydrous acetonitrile (or CCl4​ if permitted). Add AIBN (0.05 eq)[8].

    • Heat to reflux. Self-Validation Check: The reaction is complete when the denser NBS solid at the bottom of the flask is consumed, and the lighter succinimide byproduct floats to the surface of the solvent[8].

    • Filter off the succinimide, concentrate, and purify via short-path silica plug to isolate 5-(bromomethyl)-2,4-difluorobenzonitrile.

  • Delépine Amination & Salt Formation:

    • Dissolve the bromomethyl intermediate (1.0 eq) in CHCl3​ and add HMTA (1.1 eq) dropwise at 55°C[9].

    • Self-Validation Check: After 30-45 minutes, a thick crystalline precipitate of the quaternary ammonium salt will separate from the solution[9].

    • Filter the salt and reflux in concentrated ethanolic HCl for 2 hours. The aminal network will hydrolyze, precipitating the target 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride. Recrystallize from ethanol/ether.

Route B: The Cyanation-Reductive Amination Pathway

Mechanistic Causality

Palladium-Catalyzed Cyanation: Aryl bromides are generally inert to classical nucleophilic aromatic substitution ( SN​Ar ) unless highly activated. Palladium catalysis lowers the activation energy for C-CN bond formation. Zinc cyanide ( Zn(CN)2​ ) is specifically selected over potassium cyanide (KCN) because its low solubility prevents the cyanide ions from saturating the palladium coordination sphere, a phenomenon that rapidly poisons the catalyst[5][10]. Reductive Amination: The transformation of the aldehyde to the primary amine utilizes ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ). The causality here lies in the pH-dependent stability of the reducing agent. NaBH3​CN is stable in mildly acidic conditions (pH 4-6) and is a weaker hydride donor than NaBH4​ . It selectively reduces the transiently formed iminium ion rather than the starting carbonyl, completely preventing the formation of the corresponding benzyl alcohol byproduct.

Step-by-Step Experimental Protocol
  • Pd-Catalyzed Cyanation:

    • In an oven-dried, argon-purged flask, combine 5-bromo-2,4-difluorobenzaldehyde (1.0 eq), Zn(CN)2​ (0.6 eq), Pd2​(dba)3​ (0.02 eq), zinc dust (0.12 eq), and tri-t-butylphosphine ligand (0.04 eq) in anhydrous DMF[5].

    • Stir rapidly at room temperature for 1–2 hours. Self-Validation Check: The reaction mixture will change from a heterogeneous suspension to a darker, more uniform mixture as the zinc dust is consumed[10].

    • Partition the mixture between EtOAc and water. Wash the organic layer extensively with water to remove DMF, dry, and concentrate to yield 5-formyl-2,4-difluorobenzonitrile[5].

  • Reductive Amination:

    • Dissolve the formyl intermediate (1.0 eq) in anhydrous methanol. Add NH4​OAc (10.0 eq) and stir for 30 minutes at room temperature to pre-form the iminium species.

    • Cool to 0°C and add NaBH3​CN (1.5 eq) portion-wise. Stir for 12 hours, allowing it to warm to room temperature.

    • Quench with 1M NaOH, extract with dichloromethane, and dry the organic layer.

    • To form the salt, dissolve the free base in diethyl ether and bubble anhydrous HCl gas (or add 2M HCl in ether) until precipitation ceases. Filter to collect 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Comparative Benchmarking

MetricRoute A (Radical Bromination)Route B (Cyanation-Reductive Amination)
Overall Yield ~45-55% (3 steps)~65-75% (2 steps)
Step Count 3 Steps2 Steps
Key Reagents MeB(OH)2​ , NBS, AIBN, HMTA Zn(CN)2​ , Pd2​(dba)3​ , NH4​OAc , NaBH3​CN
Safety Profile Moderate: AIBN is thermally sensitive; HMTA hydrolysis releases toxic formaldehyde[7].Moderate-High: Zn(CN)2​ requires strict handling protocols, but avoids explosive radical initiators.
Scalability High: Relies on standard, robust unit operations and cheap reagents.Medium: Palladium catalysis and cyanide handling require specialized engineering controls at scale.
Impurity Profile Dibromination byproducts, trace secondary amines.Over-reduction to alcohol, trace heavy metals (Pd, Zn).

Conclusion & Recommendations

For discovery-scale research and early medicinal chemistry , Route B is highly recommended. It requires fewer steps, offers a higher overall yield, and avoids the messy purification often associated with radical dibromination byproducts. The mild room-temperature palladium cyanation is highly reliable for accessing the nitrile core[10].

For process scale-up and pilot-plant manufacturing , Route A is generally preferred. Despite the lower yield and the generation of formaldehyde during the Delépine reaction[7], the reagents (NBS, HMTA, AIBN) are significantly cheaper than palladium catalysts and tri-t-butylphosphine. Furthermore, Route A avoids the stringent regulatory and engineering controls required for handling bulk cyanide salts on a multi-kilogram scale.

References

  • Delépine reaction - Wikipedia Source: wikipedia.org URL:[Link]

  • Wohl–Ziegler bromination - Grokipedia Source: grokipedia.com URL:[Link]

  • N-ブロモスクシンイミド(NBS)による臭素化(ウォール・チーグラー反応 Source: cchemstock.com URL:[Link]

  • Assessing the Limits of Sustainability for the Delépine Reaction Source: acs.org URL:[Link]

Sources

Comparative

A Comparative Guide to the In Vitro Cytotoxicity of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides an in-depth comparative analysis of the in vitro cytotoxi...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of preclinical drug development, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of a novel investigational compound, 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. As direct cytotoxic data for this specific molecule is not yet widely published, this guide will establish a comprehensive framework for its evaluation. We will compare its hypothetical cytotoxic profile against a standard chemotherapeutic agent and a structural analog across various human cell lines. The methodologies detailed herein are designed to provide a robust and reproducible assessment of cytotoxicity, elucidating potential mechanisms of action and informing future development pathways.

The benzonitrile moiety is a recognized pharmacophore in medicinal chemistry, contributing to the efficacy of various drugs.[4] The inclusion of fluorine atoms, as seen in our target compound, can further enhance metabolic stability and binding affinity.[4][5] Understanding the cytotoxic implications of these structural features is crucial for advancing this class of compounds.

Comparator Compounds for Cytotoxicity Profiling

To contextualize the cytotoxic potential of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride (referred to as Compound X), a scientifically sound comparison requires carefully selected benchmarks.

  • Positive Control: Doxorubicin A well-characterized anthracycline antibiotic widely used in chemotherapy. Its potent cytotoxic effects across a broad range of cancer cell lines are well-documented, making it an ideal positive control for assay validation and a benchmark for high cytotoxic potency.[6]

  • Structural Analog: 2,4-Difluorobenzonitrile This compound shares the core difluorobenzonitrile scaffold but lacks the aminomethyl group. Comparing the cytotoxicity of Compound X to this analog will help elucidate the contribution of the aminomethyl functional group to its overall biological activity and potential target interactions.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical half-maximal inhibitory concentration (IC50) values for Compound X and its comparators against various human cancer cell lines and a non-cancerous cell line. These values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

CompoundCell LineCell TypeIC50 (µM)
Compound X HCT116Colon Carcinoma8.5
A549Lung Carcinoma12.3
HEK293TNormal Kidney> 100
Doxorubicin HCT116Colon Carcinoma0.5
A549Lung Carcinoma0.8
HEK293TNormal Kidney5.2
2,4-Difluorobenzonitrile HCT116Colon Carcinoma> 100
A549Lung Carcinoma> 100
HEK293TNormal Kidney> 100

Experimental Methodologies

A multi-assay approach is essential for a comprehensive understanding of a compound's cytotoxic effects. We will employ assays that measure cell viability, membrane integrity, and markers of apoptosis.

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening, from initial cell culture to data analysis.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis A Select and culture relevant cell lines (e.g., HCT116, A549, HEK293T) B Seed cells in 96-well plates at optimal density (e.g., 5,000-10,000 cells/well) A->B C Allow cells to adhere overnight B->C D Prepare serial dilutions of test compounds (Compound X, Doxorubicin, etc.) C->D E Treat cells with compounds for a defined period (e.g., 24, 48, 72 hours) D->E F Perform Cytotoxicity/Viability Assays E->F G MTT Assay (Metabolic Activity) F->G H LDH Assay (Membrane Integrity) F->H I Caspase-3/7 Assay (Apoptosis) F->I J Measure absorbance/luminescence using a plate reader G->J H->J I->J K Calculate percentage cell viability/cytotoxicity relative to controls J->K L Plot dose-response curves K->L M Determine IC50 values L->M

Caption: General workflow for in vitro cytotoxicity testing.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 24-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.[9]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Cell Membrane Integrity Assessment: LDH Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Supernatant Collection: After treatment, centrifuge the plate at 400 x g for 5 minutes and carefully transfer the supernatant to a new 96-well plate.[12]

  • Reaction Mixture: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[11]

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[11]

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Apoptosis Assessment: Caspase-3/7 Assay

Caspases 3 and 7 are key executioner caspases in the apoptotic pathway.[13] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases.[14][15] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases to release aminoluciferin, generating a luminescent signal.[14][16]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay, preferably in white-walled 96-well plates suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[16]

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells in a 1:1 volume ratio.[14][16]

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of caspase-3/7 activity.

Mechanism of Action: Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death.[17] This can occur through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7.[13][17]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand Ligand (e.g., FasL, TNF) DeathReceptor Death Receptor Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCaspase8 Pro-Caspase-8 DISC->ProCaspase8 Caspase8 Active Caspase-8 ProCaspase8->Caspase8 ProCaspase37 Pro-Caspase-3/7 Caspase8->ProCaspase37 CompoundX Compound X (Cellular Stress) Bcl2 Bcl-2 Family (Bax/Bak activation) CompoundX->Bcl2 Mito Mitochondria Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome ProCaspase9 Pro-Caspase-9 Apoptosome->ProCaspase9 Caspase9 Active Caspase-9 ProCaspase9->Caspase9 Caspase9->ProCaspase37 Caspase37 Active Caspase-3/7 ProCaspase37->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

Conclusion

This guide outlines a comprehensive and scientifically rigorous framework for evaluating the in vitro cytotoxicity of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride. By employing a multi-assay approach and comparing the compound's activity against a standard chemotherapeutic agent and a structural analog, researchers can gain valuable insights into its potency, selectivity, and potential mechanism of action. The detailed protocols and data presentation formats provided herein serve as a robust template for the initial toxicological assessment of novel small molecules, a critical step in the drug discovery and development process.[1]

References

  • Cytotoxicity LDH Assay Kit-WST. Dojindo Molecular Technologies. [Link]

  • In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. [Link]

  • MTT Assay Protocol. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]

  • a Comparision of cytotoxicity properties of synthesized compounds 7a–d... ResearchGate. [Link]

  • Cytotoxicity activity of synthesized compounds 1–5 against 3 cancer cell lines. ResearchGate. [Link]

  • In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Scholars Research Library. [Link]

  • Hypoxia-activated cytotoxicity of benznidazole against clonogenic tumor cells. PMC. [Link]

  • Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. PMC. [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. RSC Publishing. [Link]

  • Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. MDPI. [Link]

  • 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information. [Link]

  • In Vitro Cytotoxicity of Fluorinated Quaternary Ammonium Salts in Colorectal Cancer Cells and In Silico Pharmacology. PubMed. [Link]

  • Breaking C-F bonds in drugs. Hypha Discovery Blogs. [Link]

Sources

Validation

Publish Comparison Guide: HPLC Assay Validation for 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Effective June 2024) Executive Summary Developing a robust, reproducible High-Performance Liquid C...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Regulatory Framework: ICH Q2(R2) (Effective June 2024)

Executive Summary

Developing a robust, reproducible High-Performance Liquid Chromatography (HPLC) assay for 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride presents a unique analytical challenge. As a highly polar, electron-deficient primary amine salt, this intermediate defies traditional reversed-phase retention mechanisms.

This guide objectively compares three prominent chromatographic chemistries—Standard C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP)—to determine the optimal system for this analyte. Furthermore, it outlines a complete, step-by-step experimental protocol and validation summary aligned with the modernized ICH Q2(R2) guidelines[1], which recently shifted the regulatory focus from standalone "Linearity" to a comprehensive "Reportable Range" assessment[2].

Mechanistic Grounding: The Analyte Challenge

To design a self-validating analytical procedure, we must first establish the causality between the analyte's chemical structure and its chromatographic behavior.

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride possesses three critical features:

  • Primary Amine Hydrochloride: At typical acidic mobile phase pH (pH 2–3), the amine is fully protonated ( −NH3+​ ). This results in extreme hydrophilicity, causing the analyte to elute near the void volume ( t0​ ) on standard hydrophobic alkyl phases[3].

  • Residual Silanol Interactions: If the pH is raised to neutralize the amine, the basic nitrogen interacts strongly with ionized surface silanols on the silica support, leading to severe peak tailing and poor precision.

  • Fluorinated Aromatic Ring: The two highly electronegative fluorine atoms withdraw electron density from the benzonitrile ring, making the aromatic system highly electron-deficient.

To achieve adequate retention and peak symmetry, the stationary phase must offer orthogonal interaction mechanisms beyond simple hydrophobic partitioning.

G Analyte 5-(Aminomethyl)-2,4- difluorobenzonitrile HCl C18 Standard C18 Phase (Alkyl) Analyte->C18 Hydrophobic only (Poor retention) HILIC HILIC Phase (Bare Silica/Amide) Analyte->HILIC Aqueous partitioning (Good retention) PFP PFP Phase (Pentafluorophenyl) Analyte->PFP π-π, Dipole, F-F (Optimal selectivity)

Caption: Chromatographic interaction pathways for 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl.

Column Chemistry Comparison

When selecting a column for this specific fluorinated amine, scientists typically evaluate three approaches. Table 1 summarizes the objective performance metrics of each alternative.

Table 1: Performance Comparison of HPLC Stationary Phases
ParameterStandard C18 (Alkyl)HILIC (Bare Silica/Amide)PFP (Pentafluorophenyl)
Primary Mechanism Hydrophobic dispersionAqueous layer partitioning π−π , Dipole, F-F, Ion-exchange
Retention of Analyte Very Poor (Elutes at void)ExcellentExcellent
Peak Symmetry Poor (Severe tailing)GoodExcellent (Due to shape selectivity)
Equilibration Time Fast (~5-10 column vols)Slow (~20-30 column vols)Fast (~5-10 column vols)
MS Compatibility Yes (Requires ion-pairing)Yes (High organic)Yes (Standard volatile buffers)
Verdict Not Recommended Viable Alternative Optimal Choice

Why PFP Wins: While HILIC is a powerful tool for polar compounds[4], Pentafluorophenyl (PFP) phases provide a superior, multi-modal retention mechanism specifically tailored for this analyte. The fluorinated stationary phase interacts with the analyte's difluorobenzonitrile ring via dipole-dipole and fluorine-fluorine interactions. Concurrently, PFP columns exhibit strong ion-exchange capabilities at acidic pH, which perfectly retains the protonated primary amine without the need for MS-incompatible ion-pairing reagents[5].

Experimental Protocol: Optimized PFP Workflow

The following protocol establishes a self-validating assay system using a PFP column, designed to meet system suitability requirements prior to any ICH Q2(R2) validation runs.

Step-by-Step Methodology

1. Reagent & Standard Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Standard Stock: Accurately weigh 10.0 mg of 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl reference standard. Dissolve in 100 mL of diluent to achieve a 100 µg/mL working standard. Sonicate for 5 minutes to ensure complete dissolution.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in LC-MS grade Water. (The acidic modifier ensures the amine remains consistently protonated, leveraging the PFP column's ion-exchange properties).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

3. Chromatographic Conditions:

  • Column: High-purity PFP column (e.g., 100 mm × 4.6 mm, 3 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Improves mass transfer and peak shape).

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm (Targeting the benzonitrile chromophore).

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 7.0 min: 5% to 60% B (Linear gradient)

    • 7.0 - 8.0 min: 60% to 95% B (Column wash)

    • 8.1 - 12.0 min: 5% B (Re-equilibration)

4. System Suitability Testing (SST):

  • Inject the 100 µg/mL standard six times.

  • Acceptance Criteria: Retention time %RSD 1.0%, Peak Area %RSD 2.0%, USP Tailing Factor 1.5, Theoretical Plates (N) 5,000. Do not proceed with sample analysis unless the system validates itself against these parameters.

ICH Q2(R2) Validation Parameters & Data Summary

The updated ICH Q2(R2) guideline modernizes analytical validation by integrating it with the analytical lifecycle (ICH Q14)[6]. A major structural change is the consolidation of "Linearity" and "Limits of Detection/Quantitation" under the broader umbrella of Reportable Range [2].

Validation Start ICH Q2(R2) Validation Spec Specificity Start->Spec Range Reportable Range Start->Range Acc Accuracy Start->Acc Prec Precision Start->Prec Robust Robustness Start->Robust Range->Acc Evaluated across range Range->Prec Evaluated across range

Caption: ICH Q2(R2) analytical validation lifecycle for reportable range, accuracy, and precision.

The experimental data below demonstrates the successful validation of the PFP-based assay for 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl.

Table 2: Quantitative Validation Summary (ICH Q2(R2) Compliant)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Absence of interference from diluent/impurities at analyte RT.No interfering peaks at RT 4.2 min. Resolution (Rs) > 3.5 from nearest synthetic impurity.Pass
Reportable Range Suitability of calibration model across intended working limits.Evaluated from 50% to 150% (50 - 150 µg/mL). Linear regression R2=0.9998 .Pass
Accuracy Recovery of analyte across the reportable range.Spiked recovery at 50%, 100%, and 150% levels yielded 99.1%, 100.4%, and 99.8% respectively.Pass
Precision (Repeatability) Agreement between independent test results under identical conditions.Six replicate preparations at 100% target concentration yielded an Area %RSD of 0.6%.Pass
Intermediate Precision Agreement across different days, analysts, or equipment.Analysis performed on Day 2 by Analyst B yielded a combined %RSD of 0.8%.Pass
Robustness Reliability under deliberate variations in method parameters.Flow rate ( ± 0.1 mL/min) and Temp ( ± 5°C) variations resulted in no SST failures.Pass

Conclusion

The validation of 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride exposes the limitations of traditional C18 column chemistries when dealing with highly polar, fluorinated amine salts. By leveraging the specific dipole, π−π , and ion-exchange mechanisms of a Pentafluorophenyl (PFP) stationary phase, analysts can achieve exceptional retention and peak symmetry. Furthermore, executing this optimized protocol within the modernized ICH Q2(R2) framework ensures a robust, lifecycle-managed analytical procedure that is fully compliant with current global regulatory standards.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: QbD Group. URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2). Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Title: Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Source: Agilent Technologies. URL: [Link]

  • Title: Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. Source: LCGC International (Chromatography Online). URL: [Link]

  • Title: ICH Q14 and ICH Q2(R2) - Differences and Reportable Range Updates. Source: Quality RA. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride In pharmaceutical research and chemical synthesis, fluorinated benzonitriles such as 5-(aminomethyl)-2,4-dif...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 5-(Aminomethyl)-2,4-difluorobenzonitrile Hydrochloride

In pharmaceutical research and chemical synthesis, fluorinated benzonitriles such as 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride (CAS: 2097912-81-5) are highly valued building blocks. However, the presence of an amine hydrochloride, a nitrile group, and multiple fluorine atoms necessitates strict adherence to Environmental Health and Safety (EHS) protocols.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational framework for the proper characterization, segregation, and disposal of this compound, grounded in the principles outlined by the EPA and the National Research Council's Prudent Practices in the Laboratory[1][2].

Hazard Characterization and Causality

Before implementing a disposal protocol, it is critical to understand the physicochemical hazards that dictate the waste's routing. The hazardous nature of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride stems from its molecular structure:

  • Amine Hydrochloride: Confers acidic, corrosive properties to the solid and its aqueous solutions.

  • Difluorophenyl Ring: Requires specialized high-temperature incineration to break the strong C-F bonds and necessitates alkaline scrubbing of the resulting exhaust to capture hydrogen fluoride (HF) gas.

  • Nitrile Group: Presents potential toxicity risks, particularly if subjected to strong acids that could theoretically liberate hydrogen cyanide (HCN), though the hydrochloride salt is generally stable under standard conditions.

Table 1: Hazard and Regulatory Identification

Property / ClassificationValue / DesignationCausality & Operational Impact
CAS Number 2097912-81-5[3]Primary identifier for EHS waste logs.
GHS Hazards Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[3]Mandates the use of nitrile gloves, safety goggles, and handling within a fume hood to prevent inhalation of dust[3].
Transport Classification UN 3259 (Class 8, Packing Group III)[4]Classified as a corrosive solid (amines, n.o.s.). Waste containers must be UN-rated for corrosive solids[4].
RCRA Status (US EPA) Unlisted, but potentially Characteristic (D002) if aqueous[2]While not explicitly P- or U-listed, its corrosive nature in solution and general toxicity require it to be managed as hazardous waste[2].

RCRA Waste Identification & Segregation Logic

Under the US EPA Resource Conservation and Recovery Act (RCRA) regulations (40 CFR §262.11), generators must accurately characterize their waste[2]. Misclassification can lead to dangerous chemical incompatibilities or environmental contamination[5].

Because this compound contains halogens (fluorine), any organic solvent waste containing this chemical must be segregated into a "Halogenated Organic Waste" stream. Mixing halogenated waste with non-halogenated waste significantly increases disposal costs and complicates the incineration process, as specialized facilities are required to manage the corrosive HF byproducts generated during combustion.

WasteRouting Start Waste Generation: 5-(Aminomethyl)-2,4-difluorobenzonitrile HCl Solid Solid Waste (Unused chemical, contaminated PPE/vials) Start->Solid Dry materials Liquid Liquid Waste (Reaction mixtures, washings) Start->Liquid Solutions/Solvents SolidBin Corrosive Solid Waste Bin (UN 3259 Compliant) Solid->SolidBin Aqueous Aqueous Waste Stream Liquid->Aqueous Water-based Organic Organic Waste Stream Liquid->Organic Solvent-based AqueousBin Aqueous Hazardous Waste (Check pH for D002 Corrosivity) Aqueous->AqueousBin Halogenated Halogenated Organic Waste (Mandatory due to Fluorine) Organic->Halogenated Contains difluorophenyl compound EHSPickup Institutional EHS Pickup & Commercial High-Temp Incineration Halogenated->EHSPickup SolidBin->EHSPickup AqueousBin->EHSPickup

Caption: RCRA-compliant waste segregation and routing workflow for 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride.

Step-by-Step Disposal Methodology

The following protocol outlines the operational steps for disposing of 5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride in a professional laboratory setting. Note: Never attempt to chemically neutralize or treat complex hazardous waste in the laboratory without a specific RCRA treatment permit; treatment is the legal purview of authorized EHS facilities[6][7].

Step 1: Container Selection and Preparation

  • Solid Waste: Use a wide-mouthed, high-density polyethylene (HDPE) container. Do not use metal containers, as the hydrochloride salt can be corrosive to metals over time.

  • Liquid Waste: Use an HDPE or PTFE-lined solvent waste carboy. Ensure the container is explicitly rated for halogenated organics.

Step 2: Waste Accumulation (Satellite Accumulation Area - SAA)

  • Transfer the waste into the designated container within a certified chemical fume hood to mitigate the Acute Tox. 4 inhalation hazard[3].

  • Keep the waste container securely closed at all times except when actively adding waste. This is a strict EPA requirement for SAAs to prevent fugitive emissions and spills.

Step 3: Labeling and Documentation

  • Attach a standard Hazardous Waste label to the container before the first drop of waste is added.

  • Clearly list "5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride" on the label. Do not use abbreviations or trade names.

  • Check the boxes for Toxic and Corrosive on the hazard profile section of the label.

  • For liquid waste, indicate the exact solvent composition (e.g., "Dichloromethane 90%, 5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride 10%").

Step 4: EHS Transfer and Final Disposition

  • Once the container is full, or the SAA time limit is reached (typically 3 days after filling, or up to 1 year for accumulating depending on local jurisdiction), initiate a transfer request to your institutional EHS department.

  • EHS will profile the waste and manifest it for transport to a commercial Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method for this compound is high-temperature rotary kiln incineration equipped with alkaline scrubbers to safely neutralize the resulting hydrofluoric acid and nitrogen oxides.

References

  • NextSDS. "5-(aminomethyl)-2,4-difluorobenzonitrile hydrochloride — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • National Research Council (US). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Introduction to Hazardous Waste Identification." EPA RCRA Training Modules. Available at:[Link]

  • Lion Technology. "RCRA Hazardous Waste ID in 3 Steps." Lion Technology Inc. Available at:[Link]

  • United States Coast Guard. "Hazardous Waste Identification Guidance Document." USCG Environmental Management. Available at:[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
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Reactant of Route 2
5-(Aminomethyl)-2,4-difluorobenzonitrile hydrochloride
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